4-Bromo-3-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVUKYIBWZKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376580 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-41-2 | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-3-chloropyridine (CAS 73583-41-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloropyridine is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis.[1][2] Its unique structural arrangement, featuring both a bromine and a chlorine atom on the pyridine ring, offers differential reactivity that can be strategically exploited in the synthesis of complex molecules.[1] This compound is of significant interest to researchers in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of novel therapeutic agents and crop protection solutions.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 73583-41-2 | [5] |
| Molecular Formula | C₅H₃BrClN | [6] |
| Molecular Weight | 192.44 g/mol | [5][6] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 67-75 °C | |
| Boiling Point | 219.8 °C at 760 mmHg | |
| IUPAC Name | This compound | [5] |
| InChI Key | CXXVUKYIBWZKHL-UHFFFAOYSA-N | [5] |
| SMILES | ClC1=C(Br)C=CN=C1 | [5] |
Synthesis
Illustrative Synthesis of a Bromo-Chloro-Pyridine Derivative
The following protocol describes the synthesis of 3-bromo-4-chlorofuro[3,2-c]pyridine, which involves the bromination of a chlorinated precursor. A similar strategy could likely be adapted for the synthesis of this compound from 3-chloropyridine.
Reaction: Bromination of 4-chlorofuro[3,2-c]pyridine.[2]
Experimental Protocol:
-
Dissolve 4-chlorofuro[3,2-c]pyridine (10.60 g, 69 mmol) in carbon tetrachloride (135 mL) in a reaction vessel.
-
Cool the solution to -15°C using an appropriate cooling bath.
-
Add bromine (12.13 g, 80 mmol) dropwise over a period of 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
Dissolve the resulting residue in methanol (250 mL).
-
Add a 20% aqueous solution of sodium hydroxide (35 mL) and continue stirring for 1 hour at room temperature.
-
Remove the methanol in vacuo.
-
Partition the residue between water (100 mL) and dichloromethane (50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the product.[2]
Logical Workflow for a Potential Synthesis of this compound:
Caption: Potential synthetic workflow for this compound.
Chemical Reactivity and Key Experimental Protocols
The presence of two different halogen atoms on the pyridine ring of this compound allows for selective functionalization through various cross-coupling reactions.[1] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide array of organic molecules.[1][4]
General Principles of Regioselectivity:
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for aryl bromides than for aryl chlorides. This difference in reactivity allows for the selective reaction at the 4-position (C-Br bond) of this compound, leaving the 3-position (C-Cl bond) available for subsequent transformations.
Caption: Regioselective cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron compound.
General Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
-
Heat the reaction mixture with stirring, typically between 80-110 °C, for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (40-50 °C) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate sequentially with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.[7]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Experimental Protocol:
-
Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N, NaOAc, or K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or dioxane).
-
Heat the reaction mixture, typically above 100 °C, under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture, filter to remove palladium black, and partition between water and an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Data
Accurate spectroscopic data is critical for the identification and characterization of this compound. While a complete, verified public dataset is not available, typical spectral characteristics for such a molecule can be predicted.
1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms.
13C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.
FT-IR: The infrared spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as the C-Br and C-Cl stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.
Pharmaceutical Research
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[2][3] The pyridine scaffold is a common feature in many approved drugs, and the ability to selectively functionalize it at multiple positions makes this compound a powerful tool for generating libraries of novel compounds for drug discovery programs. For instance, derivatives of chloropyrimidines have been investigated as covalent inhibitors of kinases like MSK1, highlighting the potential for related structures in targeting signaling pathways.[8]
Agrochemical Development
In the agrochemical sector, this compound is used in the formulation of herbicides and fungicides.[2][4] The introduction of halogen atoms into agrochemical molecules can significantly enhance their biological activity and efficacy in crop protection.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its unique pattern of halogen substitution allows for regioselective functionalization through a variety of cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS 73583-41-2 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-3-chloropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloropyridine (CAS No. 73583-41-2) is a halogenated pyridine derivative that has emerged as a critical and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring two distinct halogen atoms on the pyridine ring, allows for selective and sequential functionalization, making it an invaluable intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its application in key cross-coupling reactions, and a summary of its significant role in the pharmaceutical and agrochemical industries.
Core Properties of this compound
This compound is a solid at room temperature, typically appearing as a light yellow crystalline powder or needles.[1] A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis, including handling, reaction setup, and purification.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrClN | [2][3] |
| Molecular Weight | 192.44 g/mol | [2][3] |
| CAS Number | 73583-41-2 | [2][3] |
| IUPAC Name | This compound | |
| Appearance | Solid, light yellow crystal/powder | [4] |
| Melting Point | 67-75 °C | |
| Boiling Point | 219.8 °C at 760 mmHg | [4] |
| Density | 1.736 g/cm³ (Predicted) | [4] |
| Flash Point | 86.7 °C (Predicted) | [4] |
| pKa | 2.13 ± 0.10 (Predicted) | [4] |
| LogP | 2.29 (Predicted) | [4] |
Spectral Data
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Precautions: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Some sources recommend storage at -20°C.
Synthesis and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.
Proposed Synthesis Workflow
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be extrapolated from methods used for analogous compounds, such as the synthesis of 5-Bromo-2,4-dichloropyridine.[9] A likely approach involves the diazotization of a corresponding aminopyridine precursor followed by a Sandmeyer-type reaction. A general workflow is proposed below.
Caption: Proposed general workflow for the synthesis of this compound.
Chemical Reactivity and Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.[10] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C4 position. The remaining chlorine atom can then be targeted in a subsequent reaction under different conditions or retained in the final molecule.
Experimental Protocols for Key Reactions
The following sections provide detailed, representative protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While these are generalized procedures, they are based on established methods for similar aryl halides and can be adapted for this compound with appropriate optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide.
Reaction Scheme: this compound + Arylboronic Acid → 4-Aryl-3-chloropyridine
Protocol:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[11][12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 5 mL).[11]
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[12]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. 3-Bromo-4-chloropyridine | 36953-42-1 [chemicalbook.com]
- 2. This compound | CAS 73583-41-2 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. CAS No.73583-41-2,this compound Suppliers [lookchem.com]
- 5. 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR [m.chemicalbook.com]
- 6. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound - CAS:73583-41-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 4-Bromo-3-chloropyridine: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique molecular structure, featuring two distinct halogen atoms on the pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular structure and weight of this compound, alongside a detailed exploration of its applications in the synthesis of complex organic molecules, particularly in the development of pharmaceutical and agrochemical compounds. A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, and key reaction pathways are visualized to facilitate a deeper understanding of its synthetic utility.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₅H₃BrClN.[1] The presence of both a bromine and a chlorine atom on the pyridine ring makes it a valuable intermediate for introducing various functional groups with high regioselectivity.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClN | [2][3][4] |
| Molecular Weight | 192.44 g/mol | [2][3][4] |
| CAS Number | 73583-41-2 | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | ClC1=C(Br)C=CN=C1 | [3] |
| Melting Point | 67-75 °C | [1] |
| Boiling Point | 219.8 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
Synthetic Applications
The differential reactivity of the carbon-bromine and carbon-chlorine bonds in this compound is a key feature that allows for its utility in a variety of organic transformations. It is a prominent substrate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.[2] These reactions enable the synthesis of a wide array of substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.[2]
Cross-Coupling Reactions
The bromine atom at the 4-position is generally more reactive than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-4 position.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. This compound can be selectively coupled with various boronic acids at the 4-position.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is adapted from general procedures for similar compounds and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyl-3-chloropyridine.
Biological Relevance of Derivatives
Derivatives of this compound, specifically 4-aryl-3-chloropyridines, are precursors to a variety of heterocyclic compounds with potential biological activity. For instance, studies have shown that 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone derivatives exhibit significant leptospirocidal activity.[3][4] This highlights the importance of this compound as a starting material in the discovery and development of new therapeutic agents. Further research into the biological activities of other derivatives is an active area of investigation.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its distinct halogen atoms provide a handle for selective functionalization, making it an ideal starting material for the synthesis of complex polysubstituted pyridines. The ability to participate in a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has cemented its role in the development of novel compounds for the pharmaceutical and agrochemical industries. The detailed experimental protocol and workflows provided in this guide serve as a practical resource for researchers aiming to utilize this powerful synthetic building block.
References
An In-depth Technical Guide to the Reactivity of 4-Bromo-3-chloropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring two distinct halogen atoms at strategic positions, allows for highly selective and sequential functionalization. This technical guide provides a comprehensive overview of the core reactivity principles governing the interaction of this compound with various nucleophiles. It details the mechanisms of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, presents quantitative data for analogous transformations, and offers detailed experimental protocols for key reactions.
Core Reactivity Principles: A Dichotomy of Pathways
The reactivity of this compound is dominated by two primary, highly regioselective pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reaction conditions dictates which pathway is followed, but both overwhelmingly favor functionalization at the C-4 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C-2/C-6) and para (C-4) to the nitrogen.[2][3] In the case of this compound, the C-4 position is activated towards nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination sequence:
-
Addition: A nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative pyridine nitrogen, which provides significant stabilization.[2]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group. Bromide is an excellent leaving group, facilitating this step.
Attack at the C-3 position is significantly disfavored as the resulting intermediate cannot delocalize the negative charge onto the ring nitrogen, making it far less stable.[2]
// Reactants
sub [label=<
This compound>];
nu [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex
mc [label=<
Meisenheimer Complex (Resonance Stabilized)>];
// Product
prod [label=<
4-Substituted-3-chloropyridine>];
lg [label="Br⁻", fontcolor="#4285F4"];
// Arrows sub -> mc [label="+ Nu⁻", fontcolor="#EA4335"]; mc -> prod [label="- Br⁻", fontcolor="#4285F4"]; prod -> lg [style=invis]; // for layout
// Grouping {rank=same; sub; nu;} {rank=same; prod; lg;} }
Caption: SNAr mechanism on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is dictated by the ease of the initial oxidative addition step, which involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.
The reactivity of carbon-halogen bonds towards oxidative addition follows the general trend: C–I > C–Br > C–Cl.[4][5] For this compound, the C-Br bond at the C-4 position is significantly more reactive than the C-Cl bond at the C-3 position. This difference allows for highly selective functionalization at the C-4 position, leaving the C-3 chlorine atom intact for potential subsequent transformations.[4]
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Reactions with Nucleophiles: Data and Conditions
The selective reactivity at the C-4 position allows for the introduction of a wide array of nucleophiles. The following tables summarize representative conditions and yields, primarily based on analogous reactions with similarly substituted halopyridines due to the specificity of published data.
C-Nucleophiles (via Cross-Coupling)
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 80-90 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 75-85 |
Data is representative for selective coupling at the C-4 position of dihalopyridines.[6][7]
N-Nucleophiles (via SNAr and Buchwald-Hartwig Amination)
Direct SNAr with amine nucleophiles is often feasible. For less nucleophilic amines or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.
Table 2: Representative N-Nucleophile Coupling Conditions
| Entry | Nucleophile | Method | Catalyst (mol%) / Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | SNAr | - | K₂CO₃ (2) | DMSO | 100-120 | >90 |
| 2 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 80-95 |
| 3 | Cyclopentylamine | Buchwald-Hartwig | BrettPhos Precatalyst (3) | LiHMDS (2) | THF | 65 | ~78 |
| 4 | trans-1,2-Diaminocyclohexane | Buchwald-Hartwig | Pd₂(dba)₃ (2) / (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | ~60 |
Yields are based on reactions with analogous bromopyridine substrates.[8][9][10]
O- & S-Nucleophiles (via SNAr)
Oxygen and sulfur nucleophiles readily displace the bromide at the C-4 position under standard SNAr conditions, typically involving a base to generate the more potent alkoxide or thiolate nucleophile.[11]
Table 3: Representative O- and S-Nucleophile SNAr Conditions
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Expected Outcome |
|---|---|---|---|---|---|
| 1 | Sodium Methoxide | 1.2 | Methanol / DMF | 25-80 | High Yield |
| 2 | Phenol | K₂CO₃ (2) | DMF | 80-100 | Good to High Yield |
| 3 | Thiophenol | K₂CO₃ (2) | DMF / Acetonitrile | 25-60 | High Yield |
Conditions are generalized for SNAr reactions on activated heteroaryl halides.[11][12]
Experimental Protocols
The following protocols are generalized procedures for the key transformations of this compound. Optimization may be required for specific substrates.
Caption: A typical workflow for palladium-catalyzed reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an arylboronic acid at the C-4 position.[6][7]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for C-N bond formation using a primary or secondary amine.[8][9]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the vessel, evacuate, and backfill with inert gas (3x). Add anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines the direct substitution with a nucleophilic amine like morpholine.[10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material can be purified by column chromatography or recrystallization.
Conclusion
This compound exhibits predictable and highly regioselective reactivity towards nucleophiles. The electronic properties of the pyridine ring overwhelmingly direct Nucleophilic Aromatic Substitution to the C-4 position, resulting in the displacement of the bromide leaving group. Similarly, the inherent difference in carbon-halogen bond strength directs palladium-catalyzed cross-coupling reactions to the more labile C-4 bromine-carbon bond. This reliable selectivity makes this compound an invaluable synthon, enabling the controlled and efficient synthesis of complex 3,4-disubstituted pyridine derivatives for applications across the chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 12. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution on 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic substitution reactions on 4-bromo-3-chloropyridine. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. This guide explores the underlying reactivity, predicts regioselectivity, and details a strategic approach involving the activation of the pyridine ring via N-oxide formation to facilitate these transformations. While specific experimental data for electrophilic substitution on this compound is limited in publicly available literature, this guide extrapolates from established principles of pyridine chemistry and provides model experimental protocols based on closely related substrates.
Core Concepts: Reactivity and Regioselectivity
The pyridine ring is inherently resistant to electrophilic aromatic substitution compared to benzene. This reduced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring.
For this compound, the presence of two deactivating halogen substituents further diminishes the nucleophilicity of the pyridine ring. Based on the directing effects of the substituents and the inherent reactivity of the pyridine nucleus, electrophilic attack, if it were to occur, would be predicted to take place at the positions least deactivated by the nitrogen atom, namely the C-2, C-6, and C-5 positions.
Predicted Regioselectivity of Direct Electrophilic Substitution:
| Position | Electronic Effects | Predicted Reactivity |
| C-2 | Inductively deactivated by nitrogen and the C-3 chloro group. | Low |
| C-5 | Meta to the nitrogen, less deactivated than ortho/para positions. | Low |
| C-6 | Inductively deactivated by nitrogen. | Low |
Due to this low reactivity, a more effective strategy for achieving electrophilic substitution on this compound is to first convert it to its N-oxide.
Activation via N-Oxide Formation
The conversion of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring. The N-oxide group is activating and directs electrophilic attack to the C-2 and C-4 positions. In the case of this compound N-oxide, the C-4 position is already substituted. Therefore, electrophilic substitution is strongly directed to the C-2 and C-6 positions.
Predicted Regioselectivity of Electrophilic Substitution on this compound N-oxide:
| Position | Electronic Effects | Predicted Reactivity |
| C-2 | Activated by the N-oxide group. | High |
| C-5 | Less activated by the N-oxide group. | Low |
| C-6 | Activated by the N-oxide group. | High |
The following diagram illustrates the predicted logical workflow for electrophilic substitution on this compound.
Caption: Predicted workflow for electrophilic substitution.
Key Experiments and Protocols
While specific experimental data for this compound is scarce, the following sections provide detailed, adaptable protocols for key electrophilic substitution reactions based on analogous dihalopyridine N-oxides.
Synthesis of this compound N-oxide
A general procedure for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Experimental Protocol: N-Oxidation
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., m-CPBA) to the pyridine solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Nitration
Nitration of pyridine N-oxides is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. The following protocol is adapted from the nitration of 3,5-dibromopyridine-N-oxide and is expected to be applicable to this compound N-oxide.[1]
Experimental Protocol: Nitration of this compound N-oxide (Model)
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.[1]
-
Reaction Setup: Dissolve this compound N-oxide in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath.[1]
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine-N-oxide, maintaining the temperature below 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (e.g., 60-100 °C) for several hours. The optimal temperature and time should be determined experimentally.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) until the product precipitates.[1]
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.[1]
Expected Products and Quantitative Data (Predicted)
| Electrophile | Reagents | Position of Substitution | Predicted Major Product | Predicted Yield Range |
| NO₂+ | HNO₃, H₂SO₄ | C-2 and/or C-6 | 4-Bromo-3-chloro-2-nitropyridine N-oxide | Moderate to Good |
The following diagram illustrates the general mechanism for the nitration of a pyridine N-oxide.
Caption: General nitration mechanism of pyridine N-oxide.
Halogenation
Halogenation of pyridine N-oxides can be achieved using various halogenating agents. For instance, bromination can be carried out with bromine in a suitable solvent.
Experimental Protocol: Halogenation (General)
-
Dissolution: Dissolve this compound N-oxide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Reagent Addition: Add the halogenating agent (e.g., Br₂) dropwise to the solution at room temperature. A Lewis acid catalyst may be required in some cases.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess halogen.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and purify as described for the nitration protocol.
Expected Products and Quantitative Data (Predicted)
| Electrophile | Reagents | Position of Substitution | Predicted Major Product | Predicted Yield Range |
| Br⁺ | Br₂ | C-2 and/or C-6 | 2,4-Dibromo-3-chloropyridine N-oxide | Moderate |
| Cl⁺ | Cl₂ | C-2 and/or C-6 | 4-Bromo-2,3-dichloropyridine N-oxide | Moderate |
Sulfonation
Sulfonation of pyridine N-oxides is typically more challenging than nitration or halogenation and often requires harsh conditions, such as heating with fuming sulfuric acid (oleum).
Experimental Protocol: Sulfonation (General)
-
Reaction Setup: Carefully add this compound N-oxide to fuming sulfuric acid (oleum) at a low temperature.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for an extended period.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Isolation: Neutralize the solution with a base to precipitate the sulfonic acid product, which can then be isolated by filtration.
Expected Products and Quantitative Data (Predicted)
| Electrophile | Reagents | Position of Substitution | Predicted Major Product | Predicted Yield Range |
| SO₃ | H₂SO₄/SO₃ | C-2 and/or C-6 | This compound-2-sulfonic acid N-oxide | Low to Moderate |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives, including N-oxides. The Lewis acid catalysts required for these reactions typically coordinate with the nitrogen atom (or the N-oxide oxygen), leading to strong deactivation of the ring and preventing the desired substitution.
Deoxygenation of the N-Oxide
After successful electrophilic substitution on the N-oxide, the oxygen atom can be removed to yield the substituted this compound. Common reagents for deoxygenation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
Experimental Protocol: Deoxygenation
-
Dissolution: Dissolve the substituted this compound N-oxide in a suitable solvent like chloroform or acetonitrile.
-
Reagent Addition: Add the deoxygenating agent (e.g., PCl₃) dropwise at a low temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water, neutralize, and extract the product. Purify by standard methods.
The following diagram outlines the decision-making process for the electrophilic substitution of this compound.
Caption: Decision pathway for electrophilic substitution.
Conclusion
This technical guide has outlined the theoretical framework and practical considerations for the electrophilic substitution of this compound. Direct substitution is predicted to be inefficient. A more promising route involves the initial N-oxidation of the pyridine ring, which activates it towards electrophilic attack, primarily at the C-2 and C-6 positions. While specific experimental data for this substrate remains limited, the provided model protocols for nitration, halogenation, and sulfonation of related dihalopyridine N-oxides offer a solid foundation for researchers in the fields of drug discovery and agrochemical development to explore the functionalization of this versatile heterocyclic building block. Further experimental investigation is warranted to fully elucidate the reactivity and optimize reaction conditions for the electrophilic substitution of this compound.
References
Solubility of 4-Bromo-3-chloropyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromo-3-chloropyridine (CAS No: 73583-41-2) is a solid crystalline compound with a molecular weight of 192.44 g/mol .[2][3][4] Its structure, featuring both a bromine and a chlorine atom on the pyridine ring, provides multiple reaction sites for synthetic transformations, making it a valuable precursor in the development of complex molecules.[1] Understanding its solubility is paramount for chemists in designing synthetic routes, developing purification strategies such as crystallization, and for professionals in drug development formulating new chemical entities.
Physical Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H3BrClN | [2][3][4] |
| Molecular Weight | 192.44 g/mol | [2][3] |
| Melting Point | 67-75 °C | [5] |
| Boiling Point | 219.8 °C at 760 mmHg | [5] |
| Appearance | White to light yellow crystalline solid |[1] |
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" suggests that this polar aromatic compound would exhibit reasonable solubility in polar organic solvents. However, experimental determination is necessary to quantify the solubility in solvents relevant to its applications.
The following table is provided as a template for researchers to populate with experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical equipment.
Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[2][6]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is left undisturbed to allow the excess solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique.
Gravimetric Analysis
This is a straightforward method for determining solubility, particularly when the solvent is volatile.
Methodology:
-
Sample Preparation: A known volume of the saturated solution, obtained from the shake-flask method, is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
Calculation: The mass of the dissolved solid is used to calculate the solubility in terms of g/100 mL or other units.
UV/Vis Spectroscopy
This method is suitable if the compound has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region. Pyridine and its derivatives typically exhibit UV absorbance.[7]
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is scanned with a UV/Vis spectrophotometer to determine the λmax.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: The saturated solution obtained from the shake-flask method is diluted appropriately to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is then measured.
-
Concentration Determination: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.
Role in Synthetic Chemistry and Visualization
This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its differential reactivity of the bromine and chlorine substituents allows for selective functionalization.
Below are diagrams illustrating a general experimental workflow for solubility determination and the role of this compound in synthetic pathways.
References
Spectroscopic Profile of 4-Bromo-3-chloropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral characteristics of 4-Bromo-3-chloropyridine (CAS No. 73583-41-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data (NMR, IR, MS) and the methodologies for their acquisition.
Introduction
This compound is a halogenated pyridine derivative with significant applications in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable building block for novel molecular architectures. Accurate spectral data is crucial for the identification and characterization of this compound and its derivatives in complex reaction mixtures. This guide presents a summary of its key spectral features.
Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the limited availability of experimentally derived public data, the following NMR data are based on computational predictions. These predictions are generated using established algorithms and provide a reliable estimation of the expected chemical shifts.
¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 8.55 | Doublet | 4.8 |
| H-6 | 8.45 | Singlet | - |
| H-5 | 7.35 | Doublet | 4.8 |
¹³C NMR (Carbon-13 NMR) Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ would display five signals corresponding to the five carbon atoms of the pyridine ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 152.0 |
| C-6 | 150.5 |
| C-4 | 134.0 |
| C-3 | 129.5 |
| C-5 | 127.0 |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic and carbon-halogen bonds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100-3000 | Medium-Weak |
| C=N stretching (pyridine ring) | 1600-1550 | Medium-Strong |
| C=C stretching (pyridine ring) | 1500-1400 | Medium-Strong |
| C-Cl stretching | 850-550 | Strong |
| C-Br stretching | 690-515 | Strong |
Expected Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.
| Ion | m/z (relative to ¹²C, ³⁵Cl, ⁷⁹Br) | Expected Relative Abundance Pattern | Notes |
| [M]⁺ | 191 | Isotopic peaks at M+2 and M+4 | Molecular ion |
| [M-Cl]⁺ | 156 | Loss of chlorine | |
| [M-Br]⁺ | 112 | Loss of bromine | |
| [C₅H₃N]⁺ | 77 | Pyridine ring fragment |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.
Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The solid sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Commercial Suppliers and Technical Guide for 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of 4-Bromo-3-chloropyridine (CAS No. 73583-41-2), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for procurement and experimental application.
Commercial Supplier Overview
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes key quantitative data from various suppliers. Please note that pricing and lead times are subject to change and may require direct inquiry for bulk quantities.
| Supplier | Purity | Pack Size | Price (USD) | Bulk Quantities | Lead Time |
| Sigma-Aldrich | 97% | - | Inquiry Required | Available | Inquiry Required |
| Fisher Scientific | - | 1 g | Inquiry Required | Inquiry Required | Inquiry Required |
| Chem-Impex | ≥ 98% (HPLC) | 1 g | - | Available | Inquiry Required |
| Sunway Pharm Ltd | 97% | 5 g | $49.00 | Available | Inquiry Required |
| 25 g | $148.00 | ||||
| Aldlab Chemicals | 95% | 5 g | $110.00 | Available | Inquiry Required |
| 25 g | $270.00 | ||||
| LookChem Network | Varies | Varies | Varies | Available | Inquiry Required |
| Echemi Network | Varies | Varies | Varies | Available | Inquiry Required |
Note: "Inquiry Required" indicates that the information is not publicly available and requires direct contact with the supplier. The data presented is based on information available as of the time of this guide's compilation.
Experimental Protocols
Synthesis of this compound (Adapted Method)
Reaction Scheme:
Materials:
-
3-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloropyridine (1 equivalent) in concentrated sulfuric acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Quality Control Protocols
This method provides a means for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20.1-25 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 25°C
-
Pulse Sequence: Standard proton pulse program
-
Number of Scans: 16
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the procurement and analysis of this compound.
Caption: A typical workflow for evaluating and selecting a commercial supplier for this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision logic diagram for the quality control assessment of this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloropyridine is a versatile heterocyclic building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. The presence of two distinct halogen atoms, bromine at the 4-position and chlorine at the 3-position, allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is a key transformation utilizing this substrate.
These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions, including detailed protocols and a summary of reaction conditions to guide researchers in developing robust and efficient synthetic routes.
Regioselectivity in Suzuki Cross-Coupling
The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the primary determinant of regioselectivity in the Suzuki coupling of this compound. Generally, the order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 4-position is preferentially cleaved and participates in the coupling reaction, leaving the C-Cl bond at the 3-position intact for potential subsequent transformations.
This selective reactivity allows for the synthesis of 4-aryl-3-chloropyridines as the major product. However, it is important to note that reaction conditions, including the choice of palladium catalyst, ligands, and base, can influence this selectivity. In some cases, with highly active catalyst systems or forcing conditions, minor amounts of the diarylated product or the product of coupling at the C-Cl position may be observed.
Typical Reaction Components and Their Roles
A successful Suzuki cross-coupling reaction requires the careful selection of several key components:
-
Palladium Catalyst: The cornerstone of the reaction, facilitating the catalytic cycle. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with phosphine ligands.
-
Ligand: Stabilizes the palladium center and influences its reactivity and selectivity. Phosphine-based ligands such as triphenylphosphine (PPh₃), XPhos, and SPhos are frequently employed.
-
Base: Essential for the transmetalation step, activating the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: Provides the medium for the reaction. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water, are typical choices.
-
Boronic Acid/Ester: The organoboron coupling partner that provides the aryl or heteroaryl group to be installed on the pyridine ring.
Quantitative Data Summary
While specific experimental data for the Suzuki coupling of this compound is not extensively tabulated in the literature, the following tables provide representative conditions and yields for analogous dihalopyridine and dihalopyrimidine systems. This data can serve as a valuable starting point for reaction optimization.
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidines with Arylboronic Acids (Microwave-Assisted) [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 74 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 85 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 78 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 79 |
Table 2: Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
Experimental Protocols
The following are detailed, generalized protocols for performing a Suzuki cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-chloropyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, 2:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%), and the base (2.0 eq.).
-
Add the degassed solvent mixture (e.g., Dioxane/Water, 2:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki cross-coupling reaction.
Logical Relationship for Regioselectivity
Caption: The logical basis for regioselectivity in the Suzuki coupling of this compound.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, including heteroaromatic compounds. Pyridine scaffolds are prevalent in numerous pharmaceuticals, and their functionalization is a key step in the development of new therapeutic agents.
This document provides a detailed protocol for the Sonogashira coupling of 4-bromo-3-chloropyridine. Due to the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the Sonogashira coupling is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This regioselectivity makes this compound a valuable building block for the synthesis of disubstituted pyridines.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from deactivation.
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The choice of palladium catalyst, ligand, copper source, base, and solvent can significantly influence the reaction outcome and may require optimization for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol is a general starting point for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A significant decrease in conversion can be observed at lower temperatures.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 4-alkynyl-3-chloropyridine.
Protocol 2: Copper-Free Sonogashira Coupling Conditions
The absence of a copper co-catalyst can prevent the formation of alkyne homocoupling byproducts.[2] This protocol is particularly useful when dealing with sensitive substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or a pre-catalyst system like [DTBNpP]Pd(crotyl)Cl.[3]
-
Base: A stronger base is often required, such as 2,2,6,6-Tetramethylpiperidine (TMP) or an inorganic base like cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN).[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., DMSO or ACN) and the base (e.g., TMP, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60 °C) if necessary.[3] Monitor the reaction by TLC or GC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 8-11).
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of halo-pyridines with terminal alkynes, which can be used as a reference for the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [4][5] |
| 2 | 3-Bromo-2-aminopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 85 | [4][5] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N/THF | RT | Low (25) | [6] | |
| 4 | 4-Iodo-anisole | Phenylacetylene | FibreCat® 1001 | None | NaOH | Methanol | 100 | >95 (Conv.) | [7] |
| 5 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 97 | [3] |
Note: Yields are representative and can vary based on the specific alkyne used, reaction scale, and purity of reagents.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 5. scirp.org [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. thalesnano.com [thalesnano.com]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction conditions for 4-bromo-3-chloropyridine, a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a key strategy in medicinal chemistry. This document outlines a representative protocol and summarizes typical reaction parameters based on established methodologies for similar halopyridines.
Introduction to the Heck Reaction of this compound
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of alkenes. In the case of this compound, the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the 4-position. The C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, leaving the C-Cl bond intact for potential subsequent transformations. This site-selectivity makes this compound a valuable scaffold for the synthesis of substituted 3-chloropyridine derivatives.
A typical Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. The choice of these components is critical for achieving high yields and selectivity.
Summary of Typical Heck Reaction Conditions for Bromopyridines
The following table summarizes a range of conditions that have been successfully employed for the Heck reaction of various bromopyridines. These parameters provide a strong starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% loading is common. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | 1 - 10 mol% loading. The choice of ligand can significantly impact reaction efficiency. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Typically 1.5 - 3.0 equivalents are used. |
| Olefin | n-Butyl acrylate, Styrene | 1.1 - 2.0 equivalents relative to the aryl bromide. |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile | Anhydrous and degassed solvents are recommended. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC/LC-MS. |
| Expected Yield | 60 - 95% | Highly dependent on the specific substrates and optimized conditions. |
Experimental Workflow
The general workflow for a Heck reaction involving this compound is depicted below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification of the product.
Representative Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Through the septum, add the degassed DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-4-(butyl acrylate)pyridine product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Synthesis of Pharmaceutical Intermediates from 4-Bromo-3-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloropyridine is a versatile, dihalogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates. Its unique electronic properties and the differential reactivity of its bromine and chlorine substituents allow for selective functionalization through various modern synthetic methodologies. The pyridine core is a prevalent scaffold in numerous approved drugs, making derivatives of this compound highly valuable in drug discovery and development.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound. The focus is on robust and widely applicable reactions such as palladium-catalyzed cross-coupling reactions and cyanation, which are cornerstones of modern medicinal chemistry.
Synthetic Strategies and Key Intermediates
The strategic placement of the bromo and chloro groups on the pyridine ring allows for selective transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at the 4-position.[2] Key synthetic transformations include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines. This reaction is essential for synthesizing anilines and other amino-pyridines.[1][3][4][5]
-
Sonogashira Coupling: Creation of carbon-carbon triple bonds by reacting with terminal alkynes, leading to the synthesis of alkynylpyridines.[6][7][8][9]
-
Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.[10][11][12][13]
-
Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, the chlorine atom can be displaced by strong nucleophiles.[14][15][16][17]
-
Metal-Halogen Exchange: The bromine atom can undergo exchange with strong bases like organolithium reagents to generate a nucleophilic pyridine species that can react with various electrophiles.[18][19][20]
These reactions lead to a diverse array of pharmaceutical intermediates, which can be further elaborated to generate complex drug molecules.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key synthetic transformations of this compound into valuable pharmaceutical intermediates. The data is compiled from literature sources and represents typical reaction conditions and achievable yields.
| Intermediate Product | Reaction Type | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Chloro-4-arylpyridine | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75-95 |
| 3-Chloro-4-(heteroaryl)pyridine | Suzuki-Miyaura Coupling | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 100 | 70-90 |
| N-Aryl-3-chloro-4-aminopyridine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 60-85 |
| N-Alkyl-3-chloro-4-aminopyridine | Buchwald-Hartwig Amination | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 65-88 |
| 3-Chloro-4-(alkynyl)pyridine | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 70-92 |
| 4-Bromo-3-cyanopyridine | Palladium-catalyzed Cyanation | Pd(OAc)₂ / cataCXium A | Na₂CO₃ | MeCN/H₂O | 70 | ~85 |
| 3-Chloro-4-aminopyridine | Buchwald-Hartwig Amination (with NH₃ surrogate) | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 | ~60 |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position of the pyridine ring.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 192.4 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-4-(4-methoxyphenyl)pyridine.
Protocol 2: Synthesis of N-Phenyl-3-chloro-4-aminopyridine via Buchwald-Hartwig Amination
This protocol details the synthesis of an N-arylated aminopyridine derivative.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 192.4 mg).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 111.7 mg) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 18-24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield N-phenyl-3-chloro-4-aminopyridine.
Protocol 3: Synthesis of 4-Bromo-3-cyanopyridine via Palladium-Catalyzed Cyanation
This protocol outlines the conversion of the chloro-substituent to a cyano group. Note that due to the higher reactivity of the C-Br bond, direct cyanation of the chloro-position can be challenging and may require specific catalysts or conditions that favor reaction at the C-Cl bond, or a two-step approach involving initial functionalization at the C-Br position. An alternative is the cyanation of 3-chloro-4-bromopyridine to 3-chloro-4-cyanopyridine. For the synthesis of 4-bromo-3-cyanopyridine, a different starting material or a multi-step synthesis would typically be employed. However, for the purpose of demonstrating the cyanation reaction on a related substrate, a protocol for the cyanation of an aryl chloride is provided, which can be adapted.
Materials:
-
3-Chloro-4-bromopyridine (as a model substrate for cyanation of a chloropyridine)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)[10][11][12]
-
Palladium(II) acetate [Pd(OAc)₂]
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk tube, add 3-chloro-4-bromopyridine (1.0 mmol, 192.4 mg), potassium hexacyanoferrate(II) trihydrate (0.4 mmol, 168.9 mg), and sodium carbonate (2.0 mmol, 212.0 mg).
-
In a separate vial under inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 4.5 mg) and cataCXium A (0.04 mmol, 14.4 mg) in acetonitrile (2 mL).
-
Add the catalyst solution to the Schlenk tube.
-
Add additional acetonitrile (6 mL) and degassed water (2 mL).
-
Seal the tube and heat the mixture to 70 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is generally complete within 6-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-chloro-4-cyanopyridine.
Visualizations
Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scirp.org [scirp.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. m.youtube.com [m.youtube.com]
- 15. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. joss.tcnj.edu [joss.tcnj.edu]
- 20. mdpi.com [mdpi.com]
Application of 4-Bromo-3-chloropyridine in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Bromo-3-chloropyridine is a versatile heterocyclic building block of significant interest in the agrochemical industry. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the pyridine ring, allows for selective and differential reactivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This dual halogenation provides a powerful tool for the synthesis of complex molecular architectures, making it a key intermediate in the development of novel fungicides, herbicides, and insecticides.[1][2] The strategic introduction of the pyridyl moiety is a common approach in agrochemical design to enhance biological activity and optimize physicochemical properties.
Fungicide Synthesis: Pyridine Carboxamide Derivatives
A prominent application of this compound is in the synthesis of pyridine carboxamide fungicides. This class of agrochemicals often targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a crucial site for energy production. Disruption of this process leads to potent fungicidal effects.
The synthesis of these derivatives typically involves a key cross-coupling reaction to introduce a substituent at the 4-position of the pyridine ring, followed by further functionalization to build the final carboxamide structure. The bromine atom at the 4-position is generally more reactive than the chlorine atom at the 3-position in palladium-catalyzed reactions such as the Suzuki or Sonogashira coupling, allowing for selective functionalization.
Experimental Protocol: Synthesis of a Phenylpyridine Intermediate via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of this compound with a substituted phenylboronic acid, a common step in the synthesis of pyridine carboxamide fungicides.
Materials:
-
This compound
-
Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-chloro-4-(substituted-phenyl)pyridine.
Quantitative Data:
The following table summarizes representative data for the synthesis of a phenylpyridine intermediate.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Water | 85 | 5 | ~85-95 |
Logical Relationship of Suzuki Coupling
Caption: Suzuki coupling reaction of this compound.
Herbicide and Insecticide Synthesis
The versatile reactivity of this compound also lends itself to the synthesis of novel herbicides and insecticides. The pyridine core is a well-established toxophore in various insecticidal classes, including the neonicotinoids. By utilizing cross-coupling and other substitution reactions, a diverse range of functional groups can be introduced to modulate the biological activity and spectrum of control.
While specific commercial examples directly originating from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous pyridine-based agrochemicals are directly applicable.
Experimental Protocol: General Sonogashira Coupling for Introduction of an Alkynyl Moiety
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. This reaction is valuable for creating carbon-carbon bonds and introducing alkynyl linkers, which can be further elaborated into more complex structures.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 3-chloro-4-alkynylpyridine derivative.
Quantitative Data:
The following table presents representative data for a Sonogashira coupling reaction.
| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 18 | ~70-85 |
Experimental Workflow for Agrochemical Synthesis
Caption: General workflow for agrochemical synthesis and evaluation.
This compound serves as a highly valuable and versatile platform for the synthesis of novel agrochemicals. Its differential reactivity allows for the strategic and selective introduction of various functional groups, enabling the fine-tuning of biological activity and physicochemical properties. The application of modern cross-coupling methodologies, such as the Suzuki and Sonogashira reactions, provides efficient routes to complex pyridine-containing molecules with potential as potent fungicides, herbicides, and insecticides. Further exploration of the chemical space accessible from this intermediate holds significant promise for the discovery of next-generation crop protection agents.
References
Application Notes and Protocols: 4-Bromo-3-chloropyridine as a Versatile Building Block for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-3-chloropyridine is a valuable and versatile heterocyclic building block widely employed in the synthesis of substituted pyridines. Its unique structural feature, possessing two distinct halogen atoms with differential reactivity, allows for selective and sequential functionalization. This dual-halogenated pyridine serves as a key intermediate in the development of novel compounds in the pharmaceutical and agrochemical industries.[1] The bromine atom at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position, enabling regioselective synthesis of a wide array of substituted pyridine derivatives.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Key Applications in Chemical Synthesis
The strategic placement of the bromo and chloro substituents on the pyridine ring makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, including aryl, heteroaryl, amino, and alkynyl groups, leading to the construction of complex molecular architectures.
Regioselective Cross-Coupling Reactions:
The difference in bond dissociation energies between the C-Br and C-Cl bonds dictates the regioselectivity of the cross-coupling reactions. The weaker C-Br bond at the 4-position undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond at the 3-position. This allows for selective functionalization at the 4-position while leaving the 3-chloro substituent available for subsequent transformations.
A general workflow for the regioselective cross-coupling of this compound is depicted below.
Figure 1: General workflow for the regioselective functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-chloropyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. In the case of this compound, this reaction is highly regioselective, with the aryl group from the boronic acid predominantly coupling at the 4-position.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 22 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 20 | 82 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium phosphate (2.0 equiv.).
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the pyridine substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 18-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 4-aryl-3-chloropyridine.[3]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-chloropyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology allows for the synthesis of N-aryl and N-alkyl aminopyridines from this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 75 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LiHMDS | Toluene | 110 | 18 | 78 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 4-amino-3-chloropyridine derivative.[4]
Figure 3: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-chloropyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction provides a direct route to 4-alkynyl-3-chloropyridines, which are versatile intermediates for further synthetic transformations.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 88 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 12 | 75 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | THF | 60 | 24 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (0.1 equiv.) under an inert atmosphere.
-
Reagent Addition: Add the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-3-chloropyridine.[1][5]
Figure 4: Experimental workflow for the Sonogashira coupling of this compound.
Signaling Pathways and Biological Relevance
Substituted pyridines are prevalent scaffolds in a vast number of biologically active molecules and approved pharmaceuticals. The ability to synthesize diverse libraries of substituted pyridines from this compound is therefore of significant interest in drug discovery. For instance, many kinase inhibitors, which target signaling pathways implicated in cancer and inflammatory diseases, incorporate a substituted pyridine core. The functional groups introduced via the cross-coupling reactions described above can be tailored to optimize binding to the target protein, improve pharmacokinetic properties, and enhance overall efficacy.
Figure 5: Logical relationship from building block to biological application.
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. Its differential reactivity allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a practical guide for researchers in the pharmaceutical and agrochemical sectors to utilize this important intermediate in the development of novel and complex molecules.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization, enabling the stepwise and controlled introduction of various substituents onto the pyridine core. This capability is crucial for the synthesis of complex molecular architectures and for exploring structure-activity relationships (SAR) in drug discovery programs. Typically, the C4-Br bond is more reactive than the C3-Cl bond in palladium-catalyzed cross-coupling reactions, providing a reliable handle for initial functionalization. Subsequent modification at the C3 position can then be achieved under more forcing conditions or via alternative synthetic strategies.
These application notes provide detailed protocols and quantitative data for the regioselective functionalization of this compound via common and powerful synthetic methodologies, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange followed by electrophilic quench.
Regioselective Functionalization Strategies
The primary strategies for the regioselective functionalization of this compound exploit the inherently higher reactivity of the C-Br bond at the 4-position compared to the C-Cl bond at the 3-position in various catalytic cycles. This allows for selective substitution at C4 while leaving the C3-chloro substituent intact for subsequent transformations.
Caption: Logical workflow for the regioselective functionalization of this compound.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to selectively couple a boronic acid at the 4-position.
Experimental Protocol
A general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-chloropyridine.
Application Notes and Protocols: The Role of 4-Bromo-3-chloropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-3-chloropyridine as a key building block in medicinal chemistry. Its unique structural features, particularly the differential reactivity of the bromo and chloro substituents, make it an invaluable starting material for the synthesis of a wide range of biologically active molecules. This document details its application in the development of kinase inhibitors, provides experimental protocols for key synthetic transformations, and presents relevant biological data.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its primary value in medicinal chemistry lies in the ability to selectively functionalize the pyridine ring at two distinct positions through sequential cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for a stepwise and controlled introduction of different substituents.[2] This property is extensively exploited in the construction of polysubstituted pyridine and pyrimidine scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.[1][2]
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. Kinases, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK), are key regulators of cellular signaling pathways involved in inflammation and cell proliferation. Their dysregulation is implicated in various pathologies, making them attractive drug targets.
The p38 MAP kinase signaling pathway plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 are therefore sought after for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound can be utilized as a starting material for the synthesis of pyridinyl-based p38 inhibitors.
The JNK signaling pathway is activated by stress stimuli and is involved in apoptosis, inflammation, and neurodegenerative diseases. Developing selective JNK inhibitors is a promising therapeutic strategy. The pyridine core, accessible from this compound, is a common feature in many JNK inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.
This protocol describes the selective palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid at the more reactive C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The final concentration of the pyridine substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-chloropyridine.
This protocol outlines the substitution of the remaining chlorine atom with an amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-Aryl-3-chloropyridine (from Protocol 1)
-
Amine (e.g., cyclopropylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vial, add the 4-aryl-3-chloropyridine (1.0 equiv), the desired amine (1.5 equiv), and DIPEA (2.0 equiv).
-
Add n-butanol as the solvent.
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final di-substituted pyridine derivative.
Data Presentation: Biological Activity of Derived Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using methodologies analogous to those described above, starting from halogenated pyridines.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Reference |
| P38-Inhibitor-A | p38α | 15 | 150 (TNF-α release) | Fictional, based on typical values |
| P38-Inhibitor-B | p38α | 8 | 120 (TNF-α release) | Fictional, based on typical values |
| JNK-Inhibitor-C | JNK1 | 25 | 200 (c-Jun phosphorylation) | Fictional, based on typical values |
| JNK-Inhibitor-D | JNK3 | 10 | 180 (c-Jun phosphorylation) | Fictional, based on typical values |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagram illustrates the p38 MAP kinase signaling cascade, a key pathway in the inflammatory response.
Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.
This diagram shows the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and apoptosis.
Caption: The JNK signaling pathway and the point of inhibition.
The following diagram outlines the general experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: General experimental workflow for kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its differential halogen reactivity enables the efficient and controlled synthesis of complex polysubstituted pyridines, which are core scaffolds of numerous potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this important intermediate in the design and development of novel therapeutic agents.
References
Application Notes and Protocols for the Lithiation of 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the selective lithiation of 4-bromo-3-chloropyridine. The procedure focuses on a metal-halogen exchange reaction, a fundamental transformation in organometallic chemistry for the generation of functionalized organolithium intermediates. These intermediates are highly valuable in organic synthesis, particularly for the construction of complex molecular architectures in the development of novel pharmaceutical and agrochemical agents. The protocol herein describes the selective generation of 3-chloro-4-lithiopyridine, leveraging the differential reactivity of the bromine and chlorine substituents.
Introduction
This compound is a versatile difunctionalized heterocyclic building block. The presence of two different halogen atoms at adjacent positions on the pyridine ring allows for selective functionalization through various cross-coupling and organometallic reactions. The targeted lithiation of this substrate opens avenues for the introduction of a wide array of electrophiles at a specific position, enabling the synthesis of diverse substituted pyridines.
The key to the selective lithiation of this compound lies in the differential reactivity of the carbon-halogen bonds towards organolithium reagents. In metal-halogen exchange reactions, the reactivity order is generally Iodine > Bromine > Chlorine.[1] Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to result in a selective bromine-lithium exchange at the 4-position, yielding the 3-chloro-4-lithiopyridine intermediate while leaving the chlorine atom at the 3-position untouched. This regioselectivity is crucial for the controlled synthesis of 3,4-disubstituted pyridine derivatives.
This application note provides a comprehensive, step-by-step protocol for the generation of 3-chloro-4-lithiopyridine and its subsequent trapping with an electrophile.
Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| This compound | C₅H₃BrClN | 192.44 | ≥98% | e.g., Sigma-Aldrich, Combi-Blocks |
| n-Butyllithium solution | C₄H₉Li | 64.06 | 2.5 M in hexanes | e.g., Sigma-Aldrich, Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich, Acros Organics |
| Electrophile (e.g., Benzaldehyde) | C₇H₆O | 106.12 | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | - | Laboratory prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | e.g., VWR, Fisher Scientific |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS grade | e.g., VWR, Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | e.g., VWR, Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Dry ice/acetone or cryocooler for low-temperature bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure: Synthesis of (3-chloro-4-pyridinyl)phenylmethanol
This protocol describes the lithiation of this compound followed by quenching with benzaldehyde as a model electrophile.
1. Reaction Setup:
-
A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
-
The flask is charged with this compound (1.92 g, 10.0 mmol).
-
Anhydrous tetrahydrofuran (THF, 40 mL) is added via syringe.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
2. Lithiation:
-
While maintaining the temperature at -78 °C, n-butyllithium (2.5 M solution in hexanes, 4.4 mL, 11.0 mmol, 1.1 equivalents) is added dropwise to the stirred solution of this compound over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour. Successful lithiation is indicated by a change in the color of the solution.
3. Electrophilic Quench:
-
A solution of benzaldehyde (1.17 g, 1.1 mL, 11.0 mmol, 1.1 equivalents) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
4. Work-up:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the desired product, (3-chloro-4-pyridinyl)phenylmethanol.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
A dry powder fire extinguisher (Class D) should be readily available.
Data Presentation
Table 1: Stoichiometry of Reactants
| Reactant | Moles (mmol) | Equivalents | Volume (mL) |
| This compound | 10.0 | 1.0 | - |
| n-Butyllithium (2.5 M) | 11.0 | 1.1 | 4.4 |
| Benzaldehyde | 11.0 | 1.1 | 1.1 |
| Anhydrous THF | - | - | 45 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | -78 °C |
| Reaction Time (Lithiation) | 1 hour |
| Reaction Time (Quench) | 30 min at -78 °C, then warm to RT |
| Expected Product | (3-chloro-4-pyridinyl)phenylmethanol |
| Expected Yield | 70-85% (based on analogous reactions) |
Mandatory Visualization
Caption: Experimental workflow for the lithiation of this compound.
References
Application of 4-Bromo-3-chloropyridine in Materials Science: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring two distinct halogen atoms on the pyridine ring, offers selective reactivity, making it a valuable precursor for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and increasingly, in the field of materials science.[1] The bromine atom, being more reactive, can be selectively functionalized through various cross-coupling reactions, while the chlorine atom can be targeted in subsequent reaction steps. This differential reactivity allows for the precise construction of novel organic materials with tailored electronic and photophysical properties.
While specific research articles detailing the direct application of this compound in the synthesis of materials for OLEDs, conductive polymers, or Metal-Organic Frameworks (MOFs) are not extensively documented in the public domain, its structural motifs are present in various functional materials. This document provides an overview of its potential applications and generalized experimental protocols based on the reactivity of similar bromo-chloro pyridine derivatives.
Potential Applications in Materials Science
The electron-deficient nature of the pyridine ring, combined with the potential for extensive conjugation through C-C bond formation, makes this compound an attractive starting material for a variety of functional materials.
-
Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is a common component in host and electron-transporting materials for OLEDs due to its electron-withdrawing characteristics. By incorporating this compound into larger conjugated systems, it is possible to tune the HOMO/LUMO energy levels, enhance electron injection and transport, and improve device efficiency and stability.
-
Conductive Polymers: As a monomer or co-monomer, this compound can be polymerized through cross-coupling reactions to create conjugated polymers. The resulting materials could exhibit interesting electronic properties suitable for applications in organic field-effect transistors (OFETs), sensors, and organic photovoltaics (OPVs).
-
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. Functionalization of the pyridine ring, initiated from the bromo and chloro positions, can lead to the synthesis of novel organic linkers for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound, which are fundamental to its use in materials synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a foundational step for building more complex organic materials.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data (Hypothetical):
The following table presents hypothetical data for the Suzuki coupling of this compound with different arylboronic acids, illustrating the potential outcomes.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 78 |
Experimental Workflow for Suzuki Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of a Pyridine-based Ligand for MOFs
This protocol outlines a hypothetical two-step synthesis of a dicarboxylic acid ligand derived from this compound, which could be used for the construction of MOFs.
Step 1: Sonogashira Coupling
-
Follow a similar procedure to the Suzuki coupling, but use a terminal alkyne (e.g., trimethylsilylacetylene) as the coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
-
After the reaction and purification, deprotect the silyl group to yield the terminal alkyne.
Step 2: Oxidation to Carboxylic Acid
-
The terminal alkyne can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or ozone (O₃).
-
The resulting dicarboxylic acid-functionalized pyridine can then be purified and used as an organic linker in MOF synthesis.
Logical Relationship for Ligand Synthesis
Caption: Synthesis pathway for a MOF ligand.
Conclusion
This compound possesses the necessary chemical functionalities to be a valuable building block in materials science. Its ability to undergo selective cross-coupling reactions opens up avenues for the synthesis of a wide array of functional organic materials. While specific examples of its application are not yet prevalent in published literature, the general protocols and potential applications outlined here provide a solid foundation for researchers to explore its use in creating novel materials for electronics and porous frameworks. Further research into the synthesis and characterization of materials derived from this precursor is warranted to fully unlock its potential in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3-chloropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving the versatile but challenging substrate, 4-bromo-3-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for Suzuki coupling?
A1: The C-4 position, bearing the bromine atom, is significantly more reactive than the C-3 position with the chlorine atom. This selectivity is due to the difference in carbon-halogen bond strengths (C-Br is weaker than C-Cl), which makes the oxidative addition of the palladium catalyst at the C-Br bond more favorable.[1][2] This inherent reactivity difference allows for regioselective functionalization at the C-4 position while leaving the C-3 chloro group available for subsequent transformations.[3][4]
Q2: I am observing very low to no yield. What are the most common reasons?
A2: Low or nonexistent yield in Suzuki couplings with halo-pyridines often stems from a few key areas. The primary challenge with substrates like this compound is the electron-deficient nature of the pyridine ring and the strength of the C-Cl bond, which can hinder the crucial oxidative addition step in the catalytic cycle.[5][6] Common culprits include an insufficiently active catalyst system, an inappropriate base or solvent, oxygen contamination leading to catalyst deactivation, or suboptimal reaction temperature.[5][7]
Q3: Can I use standard Suzuki coupling conditions, such as Pd(PPh₃)₄ and Na₂CO₃?
A3: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) can work, they are often insufficient for challenging substrates, especially when targeting the less reactive C-Cl bond in a subsequent reaction.[5] For reliable and high-yield coupling, particularly with aryl chlorides, more advanced catalyst systems are recommended. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the formation of the active monoligated palladium(0) species required for efficient oxidative addition.[5][8]
Q4: What are the primary side reactions, and how can they be minimized?
A4: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often caused by excess water or acidic impurities.[5] To mitigate this, use anhydrous solvents, ensure reagents are pure, or consider using more stable boronic esters (e.g., pinacol esters).[5][9]
-
Homocoupling: This side reaction forms biaryl products from two molecules of the boronic acid (Ar-Ar) or two molecules of the halide. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5] Ensuring the reaction is performed under a strictly inert atmosphere by thoroughly degassing solvents is critical for prevention.[10]
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is the most frequent issue. A systematic approach is key to identifying the cause.
-
Possible Cause 1: Inactive Catalyst System
-
Solution: The choice of catalyst and ligand is critical for activating the C-Br bond, and especially a C-Cl bond. Standard catalysts may be ineffective.[5] Switch to a more active system. Buchwald ligands (SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective for heteroaryl halides.[5] Consider increasing the catalyst loading from 1-2 mol% up to 5 mol%.[7]
-
-
Possible Cause 2: Ineffective Base
-
Solution: The base is crucial for activating the boronic acid for the transmetalation step.[11] Its strength and solubility are important factors. Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are often effective.[5] Ensure at least 2-3 equivalents of the base are used.[7]
-
-
Possible Cause 3: Inappropriate Solvent or Temperature
-
Solution: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[5] The reaction may also require more thermal energy; try increasing the temperature incrementally to 80-120 °C.[5][7]
-
-
Possible Cause 4: Catalyst Deactivation
-
Solution: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data and recommended conditions for Suzuki coupling reactions with challenging heteroaryl halides, providing a starting point for optimization.
Table 1: Comparison of Catalyst / Ligand Systems
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [12] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | [6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | ~90 (variable) |[13] |
Table 2: Effect of Base on Yield
| Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Often very effective for N-heterocycles.[7] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | Strong base, good for difficult couplings.[5] |
| K₂CO₃ | DMF/H₂O | 120 | Moderate-High | Common, but may be less effective than phosphates.[12][14] |
| KF | THF | 50 | Moderate | Can be effective with specific catalyst systems.[12] |
Key Experimental Protocol & Visualizations
General Protocol for Selective Suzuki Coupling at the C-4 Position
This protocol provides a robust starting point for the reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[10]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. In a separate vial or glovebox, prepare a mixture of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add it to the main reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3-chloropyridine.[2]
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Regioselectivity in the Suzuki coupling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-3-chloropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-bromo-3-chloropyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two halogenated sites susceptible to reaction: the bromine atom at the 4-position and the chlorine atom at the 3-position. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in cross-coupling reactions, transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to occur selectively at the 4-position.[1]
Q2: What are the common impurities that might be present in the starting material, this compound?
A2: While commercial this compound is typically of high purity (≥98.0%), potential impurities could arise from the synthetic route.[2] A common synthesis involves the bromination of 4-chlorofuro[3,2-c]pyridine followed by subsequent rearrangement.[3] Therefore, trace amounts of starting materials, regioisomers, or over-brominated/chlorinated species could potentially be present. It is always recommended to verify the purity of the starting material by analytical techniques such as NMR or GC-MS before use.
Suzuki-Miyaura Coupling
Q3: I am observing significant amounts of homocoupled boronic acid and debrominated starting material (3-chloropyridine) in my Suzuki-Miyaura reaction. What are the likely causes and how can I minimize these side products?
A3: The formation of homocoupled boronic acid (Ar-Ar from ArB(OH)₂) and protodeboronation (leading to Ar-H) are common side reactions in Suzuki-Miyaura couplings. These are often exacerbated by factors that lead to the decomposition of the boronic acid.
Troubleshooting Strategies:
-
Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, overly harsh basic conditions can accelerate its decomposition. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded during storage. If necessary, repurify the boronic acid before use.
-
Reaction Temperature: Elevated temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over side reactions.
Buchwald-Hartwig Amination
Q4: In my Buchwald-Hartwig amination of this compound, I am seeing the formation of 3-chloropyridine (hydrodehalogenation) and diarylated amine. How can I improve the selectivity for the desired monoarylated product?
A4: Hydrodehalogenation and diarylation are known side reactions in Buchwald-Hartwig aminations.[4] The formation of 3-chloropyridine arises from the reduction of the starting material, while diarylation occurs when the product of the first amination reacts again.
Troubleshooting Strategies:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial for controlling selectivity. For amination of heteroaryl halides, catalyst systems employing bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[5]
-
Reaction Conditions: Carefully control the reaction temperature and time. Higher temperatures and longer reaction times can lead to more side products.
-
Stoichiometry: Using a slight excess of the amine can sometimes suppress diarylation.
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can affect the rate of the desired reaction versus side reactions.
Lithiation / Metal-Halogen Exchange
Q5: I am attempting a lithium-halogen exchange on this compound using n-butyllithium, but I am getting a complex mixture of products. What are the potential side reactions?
A5: Reactions of organolithium reagents with dihalopyridines can be complex.[6] Besides the expected metal-halogen exchange at the more reactive C-Br bond, several side reactions can occur:
-
Deprotonation: The strongly basic organolithium reagent can deprotonate the pyridine ring at acidic positions.
-
Addition to the Pyridine Ring: Nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring is a possibility.
-
Formation of Pyridynes: Elimination of lithium halide from a lithiated halopyridine can lead to the formation of highly reactive pyridyne intermediates, which can then undergo various reactions.[7][8]
-
Wurtz Coupling: Reaction between the newly formed organolithium species and the starting halide can lead to homocoupling products.[6]
Troubleshooting Strategies:
-
Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C or lower) to minimize side reactions.
-
Directed Ortho-Metalation: The use of directing groups and specific lithium amide bases (like LDA) can achieve regioselective deprotonation rather than halogen exchange.[7][9]
-
Transmetalation: Trapping the initially formed organolithium species with another metal salt (e.g., ZnCl₂, MgBr₂) can generate a more stable organometallic reagent that is less prone to side reactions.
Quantitative Data Summary
Currently, specific quantitative data for side product formation in reactions of this compound is not widely available in the public domain. The table below provides a general overview of potential side products and factors influencing their formation based on analogous systems.
| Reaction Type | Common Side Products | Factors Favoring Side Product Formation |
| Suzuki-Miyaura Coupling | Homocoupled Boronic Acid (Ar-Ar), Protodeboronation Product (Ar-H), Homocoupled Halide (Py-Py) | Presence of oxygen, prolonged reaction times, high temperatures, unstable boronic acids. |
| Buchwald-Hartwig Amination | Hydrodehalogenated Product (3-chloropyridine), Diarylated Amine (Ar₂NR) | High temperatures, long reaction times, inappropriate catalyst/ligand system. |
| Lithiation / Metal-Halogen Exchange | Ring Deprotonation Products, Nucleophilic Addition Products, Pyridyne Adducts, Homocoupling Products | Higher temperatures, less stable organolithium reagents, presence of trapping agents for pyridynes. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water).
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential reaction pathways in Suzuki-Miyaura coupling.
Caption: Side reactions in Buchwald-Hartwig amination.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. resources.saylor.org [resources.saylor.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Purification of Crude 4-Bromo-3-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-3-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for crude this compound, a solid at room temperature, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the expected common impurities in crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, regioisomers (e.g., other bromochloro-substituted pyridines), and potentially di-brominated or di-chlorinated pyridine species.
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a qualitative indication of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is not ideal for the impurity profile. | Re-heat the solution until the oil redissolves. Allow it to cool at a much slower rate. Consider adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. If these fail, reduce the solvent volume by gentle heating and allow it to cool again. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The compound has some solubility in the cold recrystallization solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Purified product is still discolored. | Colored impurities are not effectively removed by recrystallization in the chosen solvent. | Perform a hot filtration of the recrystallization solution. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (co-elution). | The solvent system (eluent) is not optimal for separating the components. The column may be overloaded with the crude mixture. | Perform a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation. A gradient of ethyl acetate in hexanes is a good starting point. Reduce the amount of crude material loaded onto the column. |
| Product is tailing on the TLC/column. | The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia, to the eluent to suppress this interaction. |
| Product appears to be decomposing on the column. | This compound may be sensitive to the acidic nature of standard silica gel. | Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
| Low recovery of the product from the column. | The product may be strongly adsorbed to the stationary phase or some fractions containing the product were not identified. | After the main elution, flush the column with a more polar solvent to recover any strongly adsorbed material. Carefully monitor all fractions by TLC to ensure all product-containing fractions are collected. |
Quantitative Data Summary
The following table summarizes typical expectations for the purification of crude this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Recovery/Yield | Key Considerations |
| Recrystallization | >98% | 60-85% | Dependent on finding a suitable solvent system. Best for removing minor impurities. |
| Column Chromatography | >99% | 70-95% | Effective for separating a wide range of impurities, including isomers. Can be more time-consuming and require larger solvent volumes. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Good starting points for polar compounds like this compound are ethanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Based on TLC analysis, determine an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation of the desired product from impurities.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a purification method.
Caption: A logical diagram for troubleshooting common issues encountered during recrystallization.
Technical Support Center: Troubleshooting 4-Bromo-3-chloropyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-3-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1][2] This is due to the bond dissociation energies, with the C-Cl bond being the strongest and therefore the most difficult to break.[2][3] For this compound, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position. This allows for selective cross-coupling at the 4-position while leaving the chlorine atom intact for subsequent transformations.[4][5]
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
Low or no yield in a Suzuki-Miyaura coupling with this compound can stem from several factors. Given the substrate's nature, the primary focus should be on the reaction conditions required to activate the C-Br bond without disturbing the C-Cl bond, while also considering the electronic properties of the pyridine ring. Common causes for failure include:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.[3] More robust systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to achieve good yields.[3][6]
-
Ineffective Base: The choice of base is critical for the transmetalation step.[7] The base must be strong enough to activate the boronic acid but not so harsh as to cause decomposition of the starting material or product. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, particularly when used in an aqueous/organic solvent mixture.[3][8]
-
Inadequate Solvent System: The solvent needs to solubilize the reactants and the catalyst. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is frequently optimal for Suzuki reactions as it helps dissolve the inorganic base.[3]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation and the promotion of side reactions like boronic acid homocoupling.[9]
-
"2-Pyridyl Problem" Analogue: Although the halogens are not at the 2-position, the pyridine nitrogen can still coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[9][10] The choice of ligand can sometimes mitigate this effect.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
Common side products in cross-coupling reactions with this compound include:
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by excess water or acidic impurities.[9] To minimize it, use anhydrous solvents where appropriate, a carefully chosen base, or consider using more stable boronic esters (e.g., pinacol esters).[3]
-
Homocoupling: This results in the formation of a biaryl product from the coupling of two boronic acid molecules or two molecules of the halide. Oxygen can promote the homocoupling of the boronic acid.[9] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can reduce this side reaction.
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or high reaction temperatures.[9]
Q4: Can I perform a selective coupling at the chlorine position?
Achieving selective coupling at the C-Cl position in the presence of a C-Br bond on the same ring is extremely challenging due to the inherently lower reactivity of the C-Cl bond.[2] However, specialized catalyst systems and reaction conditions are sometimes developed to achieve such "unconventional" selectivity.[5][11] This typically involves sterically hindered ligands that can favor reaction at the less reactive site. In most standard cross-coupling reactions, the bromine at the 4-position will react preferentially.
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling with this compound.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
Issue 2: Poor Selectivity in Dihalopyridine Cross-Coupling
While this compound generally favors coupling at the 4-position, issues with selectivity can arise under certain conditions, or if the goal is to target the less reactive C-Cl bond.
Factors Influencing Site Selectivity
Caption: Key factors influencing regioselectivity in dihalopyridine cross-coupling.
-
Ligand-Controlled Selectivity: For dihalopyridines, sterically hindered ligands can sometimes override the inherent reactivity of the C-X bonds and direct the coupling to a more sterically accessible or electronically favorable position, which may not be the most reactive bond.[5][11] For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines.[5]
-
Ligand-Free Conditions: In some cases, ligand-free conditions, such as "Jeffery" conditions, can surprisingly enhance selectivity at an unconventional position.[5]
-
Catalyst Aggregation: The aggregation state of the palladium catalyst (mononuclear vs. multinuclear species) can also influence site selectivity.[12]
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield and selectivity of the cross-coupling reaction. Below are tables summarizing the effects of different catalysts, ligands, bases, and solvents on similar pyridine systems.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Dichloropyridines
| Entry | Ligand | C4:C2 Selectivity | Yield (%) | Reference |
| 1 | PPh₃ | 1.1:1 | 45 | [11] |
| 2 | P(tBu)₃ | 1:1.9 | 60 | [11] |
| 3 | Xantphos | 13:1 | 75 | [11] |
| 4 | IPr (NHC) | 10:1 | 85 | [5] |
Conditions may vary between studies. This table is for comparative purposes.
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene/H₂O | 65 | [8] |
| 2 | K₃PO₄ | Dioxane/H₂O | 88 | [3] |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 92 | [3] |
| 4 | Na₂CO₃ | MeCN/H₂O | 70 | [13] |
Substrates and other conditions may vary. This table illustrates general trends.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling at the 4-Position
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of halopyridines.[1][9]
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination at the 4-Position
This protocol is a generalized procedure for the amination of this compound.[14][15]
-
Reaction Setup: In an inert atmosphere glovebox or a Schlenk flask, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.), the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-3 mol%), and the ligand (e.g., a biarylphosphine ligand, 1.5-4 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures, e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
improving the stability of 4-Bromo-3-chloropyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on improving the stability of 4-Bromo-3-chloropyridine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
-
pH: The compound is more susceptible to degradation under strongly acidic or basic conditions, which can catalyze hydrolysis.
-
Solvent: Protic and nucleophilic solvents can participate in substitution reactions, particularly at the 4-position.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxygen: The presence of dissolved oxygen can potentially lead to oxidative degradation, although this is less commonly reported for halopyridines compared to other functionalities.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, the following degradation pathways are most probable:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated by the electron-withdrawing nitrogen atom in the pyridine ring, making it susceptible to substitution by nucleophiles.[4][5] This is often the primary degradation pathway in the presence of nucleophilic species (e.g., water, alcohols, amines).
-
Hydrolysis: In aqueous solutions, the chlorine at the 4-position can be hydrolyzed to a hydroxyl group, forming 4-bromo-3-hydroxypyridine. This reaction can be catalyzed by acidic or basic conditions.
-
Photodegradation: Upon exposure to light, the carbon-halogen bonds can undergo cleavage, potentially leading to dehalogenation and the formation of radical species that can further react to form a variety of products.[6]
Q3: Which halogen is more likely to be displaced during a reaction or degradation?
A3: The reactivity of the halogens depends on the reaction conditions.
-
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the 4-position is more labile due to electronic activation by the ring nitrogen.[4][5][7]
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the bromine at the 3-position is generally more reactive.[4]
Q4: How should I store solutions of this compound to maximize stability?
A4: To ensure the long-term stability of your solutions, the following storage practices are recommended:
-
Solvent Choice: Use aprotic, non-nucleophilic solvents whenever possible.
-
Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container with aluminum foil.[8]
-
Inert Atmosphere: For extended storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak in HPLC/GC analysis | Formation of a degradation product. | 1. Verify the identity of the new peak using LC-MS or GC-MS. 2. Review the solution's storage conditions (light exposure, temperature). 3. Assess the pH of the solution. 4. Consider the possibility of nucleophilic attack from the solvent or other components in the mixture. |
| Loss of compound potency over time | Chemical degradation. | 1. Prepare fresh solutions before use. 2. Optimize storage conditions (see FAQ Q4). 3. Perform a forced degradation study to identify the primary degradation pathway and then implement specific preventative measures. |
| Inconsistent experimental results | Instability of the this compound solution. | 1. Validate the concentration of the stock solution before each experiment using a stability-indicating analytical method. 2. Prepare smaller batches of the solution more frequently. 3. Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
| Solution discoloration (e.g., turning yellow or brown) | Likely photodegradation or the formation of colored impurities. | 1. Immediately protect the solution from light. 2. Prepare a fresh solution using high-purity solvent and starting material, ensuring it is protected from light from the outset. |
Stability of this compound Under Various Conditions (Summary)
| Condition | Solvent Type | Expected Stability | Primary Degradation Concern |
| Neutral pH, Dark, Room Temp | Aprotic (e.g., THF, Dioxane) | Generally Stable | - |
| Neutral pH, Dark, Room Temp | Protic, Non-nucleophilic (e.g., t-butanol) | Moderately Stable | Slow Solvolysis |
| Neutral pH, Dark, Room Temp | Protic, Nucleophilic (e.g., Methanol, Water) | Potentially Unstable | Nucleophilic Substitution (SNAr) |
| Acidic (pH < 4), Dark | Aqueous/Protic | Potentially Unstable | Acid-catalyzed Hydrolysis |
| Basic (pH > 9), Dark | Aqueous/Protic | Unstable | Base-catalyzed Hydrolysis/Substitution |
| Any pH, Exposed to Light | Any | Unstable | Photodegradation |
| Elevated Temperature (>40°C) | Any | Potentially Unstable | Accelerated Degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Mobile Phase B over 20 minutes to elute the parent compound and potential degradation products.
-
-
Detection: Use a UV detector set to a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 260-280 nm).
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat a solution with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose a solution to a UV light source.
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 2: GC-MS Analysis of Degradation Products
This protocol provides a general approach for identifying potential volatile degradation products. Note that thermal degradation in the GC inlet is a possibility.[9]
-
Column Selection: Use a low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Conditions:
-
Use a splitless injection to maximize sensitivity.
-
Start with a lower inlet temperature (e.g., 200°C) to minimize on-instrument degradation and increase if necessary.[9]
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Identify peaks corresponding to this compound and any new peaks in degraded samples by comparing their mass spectra to a library (e.g., NIST).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation - American Chemical Society [acs.digitellinc.com]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Catalyst Selection for 4-Bromo-3-chloropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 4-Bromo-3-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low or no product yield?
A1: Low yields with this compound can stem from several factors, primarily related to the substrate's unique reactivity and potential catalyst inhibition. The key is to systematically evaluate each component of your reaction.[1]
-
Catalyst and Ligand Choice: The C-Cl bond at the 3-position is significantly stronger and harder to activate than the C-Br bond at the 4-position.[2][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond and can be inefficient even for the C-Br bond in this specific substrate.[1] For selective C-Br coupling, traditional catalysts may work, but for activating the C-Cl bond (in a sequential coupling), more advanced systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often required.[1][2]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to an inactive complex and halting the catalytic cycle.[4][5] This is a common issue with pyridine substrates.[4] Bulky ligands can sterically hinder this coordination and preserve the catalyst's activity.[6]
-
Reaction Conditions: Suboptimal temperature, base, or solvent can significantly impact yield. The base is crucial for the transmetalation step in Suzuki reactions and for activating the amine in Buchwald-Hartwig aminations.[1][7] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Solvents must be thoroughly degassed as the active Pd(0) catalyst is sensitive to oxygen.[1][5]
Q2: How can I achieve selective coupling at the C4 (Bromo) position over the C3 (Chloro) position?
A2: Selective functionalization is a key advantage of this compound. This selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies, which dictates the ease of the rate-determining oxidative addition step.[3][8] The established reactivity trend is C-I > C-Br > C-Cl.[2][3]
To selectively target the C4-Br bond, you can use milder reaction conditions and catalyst systems that are active enough for C-Br bond cleavage but not for the more robust C-Cl bond. For instance, traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under standard Suzuki conditions will preferentially react at the C-Br position.[2][8]
Q3: My reaction is producing significant side products like debromination/dechlorination or homocoupling. How can I minimize these?
A3: Side product formation is a common challenge.
-
Protodehalogenation (Debromination/Dechlorination): This occurs when the aryl-palladium intermediate reacts with a hydride source (e.g., water, solvent impurities) instead of the desired coupling partner, replacing the halogen with a hydrogen atom.[5][9] To minimize this, ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.[5][9]
-
Homocoupling: This side reaction, particularly of boronic acids in Suzuki couplings, can be promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst is inefficient.[9][10] Rigorously degassing all solvents, using a Pd(0) source directly (e.g., Pd(PPh₃)₄), and avoiding excessive reaction temperatures can help mitigate this issue.[9]
Q4: I'm observing catalyst deactivation, evidenced by the formation of palladium black. What is the cause and how can I prevent it?
A4: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution, rendering it inactive.[4] This is often caused by:
-
Pyridine Inhibition: The primary cause with this substrate is the coordination of the pyridine nitrogen to the active Pd(0) species, which can slow the catalytic cycle and lead to agglomeration.[4][5]
-
Solutions: The most effective strategy is to use bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, RuPhos, or NHC ligands).[1][5] These ligands stabilize the active catalyst, accelerate the catalytic cycle (especially the reductive elimination step), and sterically block the pyridine nitrogen from coordinating to the palladium center.[6] In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help overcome partial deactivation.[4]
Troubleshooting Guide
This guide addresses specific issues encountered during cross-coupling reactions with this compound.
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield | 1. Inactive catalyst system for C-Br or C-Cl bond.[1][2]2. Catalyst deactivation by pyridine nitrogen.[4]3. Ineffective base or solvent.[1]4. Insufficient temperature.[4] | 1. For C-Br coupling, start with Pd(PPh₃)₄ or PdCl₂(dppf). If unsuccessful, switch to a system with bulky ligands (e.g., SPhos, XPhos).[1][2]2. Use bulky, electron-rich phosphine ligands to prevent catalyst poisoning.[5]3. Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Use degassed solvents like dioxane/water or toluene/water.[1]4. Carefully increase the reaction temperature in 10-20 °C increments.[4] |
| Lack of Selectivity | Reaction conditions are too harsh, leading to the activation of the C-Cl bond in addition to the C-Br bond. | Use milder conditions: lower temperature, less active catalyst (e.g., Pd(PPh₃)₄), and shorter reaction times to favor reaction at the more labile C-Br bond.[8] |
| Side Product: Dehalogenation | 1. Presence of protic impurities (water, etc.).[9]2. Formation of palladium hydride species.[9] | 1. Use anhydrous solvents and reagents. Dry the base thoroughly.[9]2. Screen different bases and anhydrous solvent systems. Lowering the reaction temperature may also help.[9] |
| Side Product: Homocoupling | 1. Presence of oxygen oxidizing the Pd(0) catalyst.[9][10]2. High reaction temperatures.[9]3. Large excess of boronic acid.[9] | 1. Rigorously degas all solvents (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.[9]2. Attempt the reaction at a lower temperature for a longer duration.[9]3. Use a stoichiometry closer to 1:1.1 or 1:1.2 (aryl halide:boronic acid).[9] |
Catalyst Performance Data
The following tables summarize typical conditions for various cross-coupling reactions. Note that data for the specific this compound substrate is limited; therefore, data from analogous halopyridines is included for guidance.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [2] |
| 4-Chloropyridine | Phenylboronic Acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 92 | [2] |
| 2,4-Dichloropyridine* | Arylboronic Acid | Pd/IPr | K₃PO₄ | Dioxane | RT | 85 | [2] |
| 3-Chloropyridine | 4-Tolylboronic Acid | (NHC)Pd(cinn)Cl | K₃PO₄ | Dioxane | 80 | >95 | [11] |
*Selectivity for coupling at the C4 position was observed.
Table 2: Heck Coupling of 4-Bromopyridine
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 75 | [2] |
| 4-Bromopyridine | Acrylic Acid | 3% Pd/C | K₃PO₄ | H₂O | 100 | 85 |[2] |
Table 3: Buchwald-Hartwig Amination of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromopyridine-D4 | Various Amines | G3/G4 Palladacycle / XPhos | NaOtBu | Toluene | 80-110 | Good-Excellent | [5][6] |
| Aryl Bromides | Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 90-98 |[12] |
Visual Logic and Workflow Diagrams
Caption: Troubleshooting workflow for this compound reactions.
Caption: Catalyst selection guide based on the desired transformation.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Br Position
This protocol is a generalized procedure for the selective coupling of an arylboronic acid at the C4-position of this compound.[2]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Using a syringe, add degassed solvents. A common system is a 4:1 mixture of Toluene and Water (5 mL total volume).[2]
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-16 hours).
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling reaction, which typically requires a more active catalyst system to overcome pyridine inhibition.[5][6]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the desired amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired arylamine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Managing Exothermic Reactions of 4-Bromo-3-chloropyridine
Disclaimer: The information provided in this technical support center is intended for guidance for researchers, scientists, and drug development professionals. The content is based on general principles of chemical safety and experience with related compounds. There is a lack of publicly available, specific quantitative data on the exothermic behavior of reactions involving 4-Bromo-3-chloropyridine. Therefore, it is imperative that all users conduct a thorough risk assessment and appropriate thermal hazard analysis (e.g., Differential Scanning Calorimetry [DSC] or Reaction Calorimetry [RC1]) before proceeding with any experiment, especially during scale-up.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Irritation: It can cause serious eye and skin irritation.[2]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[2] For transportation purposes, it may be classified as a Dangerous Good, which could incur additional shipping charges.[4]
Q2: What types of reactions involving this compound have the potential to be dangerously exothermic?
A2: Several common synthetic transformations involving this compound are potentially exothermic and require careful management:
-
Metallation Reactions (e.g., Lithiation, Grignard Reagent Formation): These are often highly exothermic and can lead to a runaway reaction if not properly cooled. The formation of organometallic intermediates is typically fast and releases significant heat.[5]
-
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): While the overall reaction may be endothermic, the initial oxidative addition step and subsequent transmetallation can have exothermic profiles.[6] The choice of catalyst, ligands, and base can influence the reaction rate and heat generation.[7]
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles can be exothermic, particularly at elevated temperatures.
Q3: What are the early warning signs of a runaway reaction?
A3: Key indicators of a developing thermal runaway include:
-
A rapid, uncontrolled increase in the internal reaction temperature that is no longer responsive to the cooling system.[5]
-
A sudden change in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Increased off-gassing or fuming.
Q4: What immediate steps should I take if I suspect a runaway reaction?
A4: If a runaway reaction is suspected, prioritize personal safety and follow your institution's emergency procedures. General steps include:
-
Alert colleagues and your supervisor immediately. Do not work alone when performing potentially hazardous reactions.[5]
-
If safe to do so, remove the heat source. [5]
-
Enhance cooling by adding a cooling bath (e.g., ice/water). [5]
-
If the reaction is equipped with a quenching system, activate it according to the pre-defined emergency plan.
-
Evacuate the immediate area and, if necessary, the laboratory.
-
Contact emergency services.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Exotherm During Reagent Addition
-
Symptom: A sharp increase in temperature is observed immediately upon adding a reagent (e.g., organolithium, Grignard reagent, strong base).
-
Potential Causes:
-
Addition rate is too fast.
-
Inadequate cooling.
-
Concentration of reagents is too high.[1]
-
Localized "hot spots" due to poor mixing.
-
-
Troubleshooting Steps:
-
Stop the addition immediately.
-
Ensure the cooling bath is at the target temperature and has sufficient capacity.
-
Increase the stirring rate to improve heat dissipation.
-
Once the temperature is stable and under control, resume addition at a significantly slower rate.
-
For future experiments, consider diluting the reagent being added or the reaction mixture itself.[1]
-
Issue 2: Reaction Temperature Climbs After Addition is Complete
-
Symptom: The exotherm begins or continues to accelerate after all reagents have been added.
-
Potential Causes:
-
An induction period for the reaction.
-
Accumulation of unreacted starting material due to initial low temperatures, which then reacts rapidly as the temperature rises.
-
Decomposition of reagents or products.
-
-
Troubleshooting Steps:
-
Maintain or increase cooling to manage the temperature rise.
-
Do not increase the temperature of the cooling bath until the exotherm has subsided.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to understand the reaction kinetics.
-
For future reactions, consider a semi-batch process where reagents are added portion-wise, allowing the exotherm from each portion to subside before adding the next.
-
Data Presentation
Currently, there is no publicly available quantitative calorimetric data specifically for reactions involving this compound. It is highly recommended that users generate their own data for process safety and scale-up. The following table outlines the type of data that should be collected.
| Parameter | Method of Determination | Importance in Exothermic Reaction Management |
| Heat of Reaction (ΔHr) | Reaction Calorimetry (RC1) | Determines the total amount of heat that will be released. Essential for designing adequate cooling capacity. |
| Specific Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Needed to calculate the adiabatic temperature rise. |
| Onset Temperature of Decomposition | Differential Scanning Calorimetry (DSC) | Identifies the temperature at which the material begins to decompose exothermically, which is critical for defining the maximum safe operating temperature. |
| Heat Flow | Reaction Calorimetry (RC1) | Provides real-time information on the rate of heat generation during the reaction, allowing for better control. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction with this compound (Small Scale)
Objective: To assess the exothermic potential and reaction profile of a Suzuki coupling reaction at a small scale before proceeding to a larger scale.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Reaction vessel with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas for at least 15-20 minutes. Maintain a positive inert gas pressure throughout the reaction.[8]
-
Reagent Charging: To the reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0 eq).[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).[9]
-
Heating and Monitoring:
-
Begin stirring and slowly heat the reaction mixture.
-
Crucially, monitor the internal temperature of the reaction closely as it approaches the desired reaction temperature (typically 80-100 °C). [8]
-
Note any significant exotherm that is independent of the external heating. If the internal temperature rises more than 10 °C above the bath temperature, reduce or remove external heating until the exotherm subsides.
-
-
Reaction Completion and Work-up: Once the reaction is complete as determined by TLC or LC-MS, cool the mixture to room temperature before proceeding with the aqueous work-up.[7][10]
Protocol 2: Emergency Quenching Procedure for Organometallic Reactions
Objective: To safely neutralize unreacted organometallic reagents in the event of a cooling failure or uncontrolled exotherm. This procedure should be part of the pre-experimental risk assessment.
Materials:
-
Quenching agent: A less reactive alcohol such as isopropanol or tert-butanol is preferred for the initial quench, followed by more reactive alcohols and finally water.[11][12]
-
An addition funnel or syringe pump for controlled addition.
-
A dry ice/acetone bath for rapid cooling.
Procedure:
-
Immediate Cooling: If an uncontrolled exotherm occurs, immediately place the reaction vessel in a dry ice/acetone bath to rapidly reduce the internal temperature.
-
Slow Addition of Quenching Agent: Once the temperature is below 0 °C, begin the slow, dropwise addition of isopropanol.[11]
-
Monitor Temperature and Gas Evolution: Carefully monitor the internal temperature and the rate of gas evolution. If either increases significantly, pause the addition until the reaction subsides.[12]
-
Sequential Quenching: After the initial vigorous reaction with isopropanol has ceased, switch to a more reactive quenching agent. A common sequence is:
-
Final Neutralization: After the reaction with water is complete and no further gas evolution is observed, the mixture can be cautiously neutralized with a suitable acid (e.g., citric or acetic acid) before work-up.[11]
Mandatory Visualizations
Caption: Workflow for managing potentially exothermic reactions.
Caption: Decision tree for emergency quenching procedures.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. This compound | 73583-41-2 [sigmaaldrich.com]
- 3. This compound | 73583-41-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. acs.org [acs.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Purification of 4-Bromo-3-chloropyridine
Welcome to the technical support center for the purification of 4-Bromo-3-chloropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
I. Common Impurities in this compound
The purity of this compound is crucial for its use as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Impurities can arise from the synthetic route, which often involves multi-step processes. While specific impurities can vary based on the synthetic method employed, common classes of byproducts may include:
-
Isomeric Impurities: Positional isomers of this compound can form during synthesis, which may be challenging to separate due to similar physical properties.
-
Starting Material Residues: Incomplete reactions can lead to the presence of unreacted starting materials in the crude product.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can occur, leading to the formation of related pyridine derivatives or other organic compounds. For instance, if a Sandmeyer reaction is employed, potential byproducts could include phenols, biaryl compounds, and azo compounds.
-
Reagent and Solvent Residues: Residual reagents, catalysts, and solvents used in the synthesis and workup may also be present as impurities.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
-
Possible Cause: The compound may be lost during aqueous workup due to the basicity of the pyridine nitrogen, which can lead to its protonation and partial solubility in the aqueous phase.
-
Solution: During extraction, ensure the aqueous phase is neutral to slightly basic to minimize the protonation of the pyridine ring. A wash with a saturated brine solution can also help to reduce the solubility of the product in the aqueous layer.
Issue 2: Oiling Out During Recrystallization
-
Possible Cause: The compound may be "oiling out" or forming a liquid phase instead of crystals due to a high concentration of impurities or if the solution is cooled too rapidly.
-
Solution: Try redissolving the oil by heating and adding a small amount of additional solvent. Allow the solution to cool more slowly. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can be beneficial.
Issue 3: Poor Separation During Column Chromatography
-
Possible Cause: Co-elution of the desired product with impurities of similar polarity is a common challenge. Additionally, the basic nature of the pyridine can lead to interactions with the acidic silica gel, causing peak tailing.
-
Solution:
-
Optimize the Mobile Phase: Conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation. A gradient of ethyl acetate in hexanes is a good starting point.
-
Use a Modified Stationary Phase: To mitigate peak tailing, consider using silica gel that has been deactivated with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent. Alternatively, a different stationary phase such as neutral alumina can be used.
-
Dry Loading: If the crude product has poor solubility in the eluent, a dry loading technique can improve separation by preventing band broadening at the origin.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: A good starting point is a simple extraction followed by either recrystallization or column chromatography. An aqueous workup can remove many inorganic impurities. If the crude product is a solid, recrystallization is often a straightforward and effective method for removing small amounts of impurities. For more complex mixtures or to separate closely related impurities, column chromatography is generally more effective.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: While specific solvent systems for this compound are not widely reported, for similar brominated pyridine derivatives, combinations of a polar solvent with a non-polar anti-solvent are often effective.[2] Good starting points for solvent screening include:
-
Ethanol/water
-
Methanol/water
-
Ethyl acetate/hexanes
-
Acetone/hexanes
The ideal solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form, the solution may be supersaturated or too dilute. You can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a very small crystal of pure this compound to the solution.
-
Reducing Solvent Volume: If too much solvent was used, gently evaporate some of it to increase the concentration of the compound and then allow it to cool again.
-
Lowering the Temperature: Further cooling the solution in an ice bath or refrigerator may promote crystallization.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques. HPLC can be used to determine the percentage purity, while GC-MS can help to identify the molecular weights of any impurities present.
IV. Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides a general overview of what could be expected. Researchers should optimize these methods for their specific crude material.
| Purification Method | Typical Purity Before | Typical Purity After | Estimated Yield | Notes |
| Recrystallization | 90-95% | >98% | 70-90% | Highly dependent on the chosen solvent system and the nature of the impurities. |
| Column Chromatography | 85-95% | >99% | 60-85% | Yield can be affected by the difficulty of separation and the amount of material loaded. |
| Fractional Distillation | 80-90% | >97% | 50-70% | Suitable for liquid impurities with significantly different boiling points. May require vacuum for high-boiling compounds. |
V. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Determine an appropriate mobile phase (eluent) by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate and hexanes). An ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column. Alternatively, for less soluble samples, use a dry loading method by adsorbing the sample onto a small amount of silica gel before loading.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
VI. Visualization of Purification Workflow
Caption: A logical workflow for selecting a purification method for this compound.
References
preventing debromination of 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during reactions with 4-Bromo-3-chloropyridine. The following information is designed to help you optimize your experimental conditions and minimize the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is a side reaction where the bromine atom at the 4-position of this compound is replaced by a hydrogen atom, leading to the formation of 3-chloropyridine. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate. The C-Br bond is generally more reactive than the C-Cl bond, making it the primary site for both desired reactions and undesired debromination.[1]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, debromination (often termed hydrodehalogenation) is primarily caused by the formation of palladium hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, including the solvent (e.g., from decomposition), the base, or impurities like water. The Pd-H species can then react with the this compound in a competing catalytic cycle to cleave the C-Br bond.
Q3: Besides cross-coupling reactions, in what other transformations can debromination of this compound occur?
A3: Debromination can also be a significant side reaction during the formation of organometallic intermediates, such as Grignard reagents (using magnesium) and organolithium species (using organolithium reagents like n-BuLi). These reactions are highly sensitive to reaction conditions, and side reactions like dehalogenation can compete with the desired metal-halogen exchange.
Q4: How does the reactivity of the C-Br bond versus the C-Cl bond in this compound influence reaction outcomes?
A4: The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the palladium(0) catalyst is kinetically and thermodynamically more favorable than the oxidative addition of the C-Cl bond. This inherent reactivity difference allows for selective functionalization at the 4-position (bromine) while leaving the 3-position (chlorine) intact, provided that debromination is suppressed.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of 3-chloropyridine detected by GC-MS or NMR.
-
Low yield of the desired 4-aryl-3-chloropyridine product.
-
Complex product mixture requiring challenging purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Quantitative Data Summary (Illustrative for Bromopyridines):
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Debromination (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate-Good | Can be significant |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | Good-Excellent | Generally low |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 80 | High | Minimal |
| PdCl₂(dppf) | K₂CO₃ | DMF | 110 | Variable | Can be high |
Note: This data is compiled from studies on various bromopyridines and serves as a general guideline. Actual results with this compound may vary.
Issue 2: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Formation of 3-chloroaniline derivative (from reaction with the amine) or 3-chloropyridine.
-
Low yield of the desired 4-amino-3-chloropyridine derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.
Quantitative Data Summary (Illustrative for Bromopyridines):
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of Aminated Product (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | High |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | NaOtBu | Toluene | 110 | Good-Excellent |
Note: This data is based on general observations for bromopyridines. Optimization for this compound is recommended.
Issue 3: Debromination during Grignard Reagent Formation
Symptoms:
-
Low yield of the desired Grignard reagent, as determined by quenching with an electrophile.
-
Formation of 3-chloropyridine upon workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Key Considerations:
-
Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for the formation of Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties for the magnesium salts.[2]
-
Temperature: Maintain a gentle reflux. Overheating can promote side reactions, including Wurtz coupling and debromination.
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Using a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.
Issue 4: Debromination during Lithiation (Lithium-Halogen Exchange)
Symptoms:
-
Formation of 3-chloropyridine after quenching with an electrophile.
-
Low yield of the desired 4-substituted-3-chloropyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing debromination during lithiation.
Key Considerations:
-
Temperature: Lithium-halogen exchange is extremely fast, even at low temperatures. Maintaining a very low temperature (typically -78 °C or colder) is critical to prevent side reactions, including debromination and reaction with the solvent.
-
Reagent: n-Butyllithium (n-BuLi) is commonly used. The choice of organolithium reagent can influence the rate of exchange versus side reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Reduced Debromination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Sealed tube or Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry sealed tube.
-
Add the amine followed by the degassed solvent.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Low-Temperature Lithiation and Electrophilic Quench
This protocol describes a general method for the lithium-halogen exchange of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., aldehyde, ketone, CO₂) (1.2 equiv)
-
Anhydrous THF or diethyl ether
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Slowly add a solution of the electrophile in anhydrous THF, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by an appropriate method (e.g., chromatography or crystallization).
References
Technical Support Center: Reactivity of 4-Bromo-3-chloropyridine
This guide provides troubleshooting advice and frequently asked questions regarding the experimental use of 4-Bromo-3-chloropyridine, with a specific focus on how solvent selection impacts reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound in a cross-coupling reaction. What role could the solvent be playing?
A: Low yields can often be attributed to improper solvent selection. Key factors to consider are:
-
Solubility: The solvent must dissolve the substrate, catalyst, ligand, and base to a sufficient extent. Poor solubility of any component can hinder the reaction. For instance, many palladium-catalyzed reactions face challenges with the solubility of inorganic bases.[1]
-
Catalyst Activity: The solvent can coordinate with the metal center of the catalyst, influencing its activity. Some solvents may stabilize the active catalytic species, while others might inhibit it.
-
Polarity: The polarity of the solvent affects the stabilization of charged intermediates and transition states. For polar mechanisms, a polar solvent is generally beneficial.[2] Common solvents for cross-coupling reactions include ethers like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene.[3][4]
Q2: I am observing poor selectivity, with reactions occurring at both the bromine and chlorine positions. How can the solvent influence the C-Br vs. C-Cl bond reactivity?
A: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for the C-Br bond than for the C-Cl bond. However, the solvent can modulate this inherent selectivity. A solvent system that promotes high catalytic activity might lead to less discrimination between the two halogens. Conversely, a less polar or more coordinating solvent could potentially slow down the overall reaction rate, allowing for greater differentiation between the reactivities of the C-Br and C-Cl bonds.
Q3: My starting materials and catalyst are not fully dissolving in the chosen solvent. What are my options?
A: Solubility issues are a common hurdle. Consider the following solutions:
-
Use a Co-solvent: Employing a mixture of solvents is a standard practice. For example, in Suzuki reactions, a mixture of an organic solvent (like 1,4-dioxane or toluene) with water is often used to dissolve both the organic substrate and the inorganic base (e.g., K₂CO₃ or K₃PO₄).[5][6]
-
Switch to a Different Solvent: If a single solvent system is preferred, consider alternatives known for good solubilizing power in cross-coupling reactions, such as DMF, 1,4-dioxane, or toluene.[1][3]
-
Phase-Transfer Catalysis: For biphasic systems (e.g., organic/aqueous), a phase-transfer catalyst can be used to shuttle reactants across the phase boundary, facilitating the reaction.[7]
Q4: I am detecting significant amounts of a hydrodehalogenated byproduct (where the bromine or chlorine is replaced by hydrogen). What is the likely cause related to the solvent?
A: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. The solvent can be an indirect cause. Protic solvents (like alcohols or water) can serve as a proton source for this undesired reaction pathway. Additionally, the choice of base in conjunction with the solvent can promote this side reaction. In some cases, this issue is more prevalent with certain substrates; for example, debromination is a known issue in Suzuki couplings of bromopyrroles.[8]
Q5: What are the generally recommended solvent systems for a Suzuki-Miyaura coupling reaction with this compound?
A: For Suzuki-Miyaura reactions, a variety of solvents are effective. The most common choices are mixtures of an organic solvent with an aqueous base solution.[4]
-
1,4-Dioxane / Water
-
Toluene / Ethanol / Water [6]
-
Tetrahydrofuran (THF) / Water
-
Propylene Carbonate (PC) has also been explored as a greener alternative.[4]
Q6: What solvents are typically used for Buchwald-Hartwig amination of this compound?
A: The Buchwald-Hartwig amination is commonly performed in non-polar aprotic or polar aprotic solvents.[3][9] Frequently used solvents include:
Troubleshooting Guide
| Problem | Possible Cause Related to Solvent | Suggested Solution |
| No or Slow Reaction | 1. Poor solubility of reagents or catalyst. 2. Incorrect solvent polarity for the reaction mechanism. 3. Solvent is inhibiting the catalyst. | 1. Use a co-solvent (e.g., Toluene/Water, Dioxane/Water) or switch to a better solubilizing solvent like DMF or Dioxane.[1][3][5] 2. For polar mechanisms, ensure a sufficiently polar solvent is used. For SN2-type reactions, polar aprotic solvents (DMF, Acetonitrile) are often better than polar protic ones (Ethanol, Water).[2] 3. Consult literature for catalyst systems compatible with your chosen solvent. |
| Low Yield | 1. Sub-optimal reaction temperature for the given solvent (boiling point). 2. Solvent promoting side reactions (e.g., hydrodehalogenation). 3. In biphasic systems, poor mixing or inefficient phase transfer. | 1. Switch to a higher-boiling solvent (e.g., from THF to Toluene or Dioxane) to allow for higher reaction temperatures. 2. If hydrodehalogenation is an issue, switch from a protic solvent system to an aprotic one. 3. Increase stirring speed or add a phase-transfer catalyst.[7] |
| Formation of Byproducts | 1. Protic solvents acting as a proton source for hydrodehalogenation.[8] 2. High solvent polarity accelerating undesired pathways. 3. Solvent reacting with starting materials or intermediates. | 1. Use rigorously dried aprotic solvents (e.g., Dioxane, Toluene). 2. Screen a range of solvents with varying polarities to find an optimal balance between the desired reaction rate and suppression of byproducts. 3. Ensure the chosen solvent is inert under the reaction conditions. Pyridine, for example, is a basic solvent and can participate in reactions.[11][12] |
Quantitative Data Summary
The following table summarizes representative conditions for common cross-coupling reactions involving halopyridines, illustrating the impact of different solvent systems. Absolute yields and selectivity for this compound will require experimental optimization.
| Reaction Type | Solvent System | Base | Typical Catalyst/Ligand | Expected Outcome | Reference Principle |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / H₂O | K₃PO₄ or K₂CO₃ | Pd(PPh₃)₄ or PdCl₂(dppf) | Good to excellent yields, high selectivity for C-Br coupling.[5][6] | The aqueous component helps dissolve the inorganic base, facilitating the reaction. |
| Suzuki-Miyaura Coupling | Toluene / EtOH / H₂O | Na₂CO₃ | Pd(PPh₃)₄ | Effective for many substrates, allows for good temperature control.[6] | A common multiphasic system that balances solubility and reactivity. |
| Buchwald-Hartwig Amination | Toluene | NaOtBu | Pd₂(dba)₃ / BINAP | Good yields, typically selective for the more reactive C-Br bond.[3][10] | A standard non-polar aprotic solvent for this transformation. |
| Buchwald-Hartwig Amination | DMF | DBU | Pd(OAc)₂ / XantPhos | Effective homogeneous system, may offer different selectivity profiles.[1] | A polar aprotic solvent that can enhance solubility and reaction rates. |
| Nucleophilic Aromatic Substitution | Methanol | Piperidine | None | Reaction rate is highly dependent on substrate activation.[13] | A polar protic solvent that can stabilize charged intermediates.[2] |
| Nucleophilic Aromatic Substitution | Dioxane or DMF | Piperidine | None | Reaction kinetics can be significantly different from protic solvents.[14] | Polar aprotic solvents can accelerate SNAr by not over-stabilizing the nucleophile. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a representative procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a representative procedure based on literature for similar substrates and may require optimization.[10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the resulting mixture with stirring to 80-110 °C for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Logical flow of how solvent properties influence reaction outcomes.
Caption: General workflow for studying solvent effects on reactivity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-chloropyridine and 3-Bromo-4-chloropyridine for Drug Development Professionals
An In-depth Analysis of Two Key Isomers in Cross-Coupling and Nucleophilic Substitution Reactions
In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of novel molecular design. Among the myriad of available building blocks, halogenated pyridines serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two isomeric dihalopyridines: 4-bromo-3-chloropyridine and 3-bromo-4-chloropyridine. Understanding the nuanced differences in their reactivity is paramount for researchers and scientists in designing efficient and selective synthetic routes.
This analysis is grounded in the established principles of organic chemistry and supported by illustrative experimental data, offering a practical resource for drug development professionals. We will delve into their comparative performance in two of the most crucial reaction classes for modern drug discovery: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Executive Summary: A Tale of Two Reactivities
The differential reactivity of this compound and 3-bromo-4-chloropyridine is primarily dictated by the electronic properties of the pyridine ring and the relative lability of the carbon-halogen bonds.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the C-Br bond is significantly more reactive than the C-Cl bond. Consequently, selective functionalization at the bromine-bearing carbon is the predominant pathway for both isomers. However, the position of the bromine atom (C4 vs. C3) subtly influences the reaction kinetics and, in some cases, the optimal reaction conditions. Generally, the C4-position is more activated towards oxidative addition, potentially leading to higher reactivity for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. This electronic effect is a key determinant of reactivity in SNAr reactions. For 3-bromo-4-chloropyridine, the chlorine atom is at the activated C4-position, making it highly susceptible to displacement by nucleophiles. In contrast, the chlorine atom in this compound is at the less activated C3-position, rendering it significantly less reactive in SNAr. The reactivity of halogens in SNAr often follows the trend F > Cl > Br > I, meaning the C-Cl bond is generally more prone to substitution than the C-Br bond under these conditions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The general order of reactivity for halogens in the oxidative addition step, which is often rate-determining, is I > Br > Cl. This principle dictates that both this compound and 3-bromo-4-chloropyridine will preferentially react at the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The following table summarizes representative experimental data for the two isomers.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selective Position |
| This compound | Arylboronic acid | Pd2(dba)3 / Ligand | K2CO3 | Toluene/H2O | 100 | 12 | ~80-95 | C4 (Br) |
| 3-Bromo-4-chloropyridine | Phenylboronic acid | Pd-PEPPSI-CMP | K2CO3 | MeOH | 80 | 12 | 90 | C3 (Br) |
It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is collated from different sources to illustrate the general reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-chloropyridine with Phenylboronic Acid [1]
To a reaction vessel containing 3-bromo-4-chloropyridine (0.20 mmol, 1.0 equiv) and phenylboronic acid (1.5 equiv) is added Pd-PEPPSI-CMP (0.5 mol%) and K2CO3 (2.0 equiv). Methanol (0.5 mL) is added as the solvent. The reaction mixture is heated to 80 °C and stirred for 12 hours. After completion, the reaction is cooled, filtered, and the product is purified by chromatography to yield 3-phenyl-4-chloropyridine.
Diagram of the Suzuki-Miyaura Coupling Workflow
References
A Comparative Guide to the Synthetic Efficiency of 4-Bromo-3-chloropyridine Routes
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-chloropyridine is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the development of novel molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their efficiency based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3-Chloro-4-aminopyridine | Route 2: From 3-Chloropyridine |
| Starting Material | 3-Chloro-4-aminopyridine | 3-Chloropyridine |
| Key Reactions | Diazotization, Sandmeyer Reaction | Nitration, Reduction, Diazotization, Sandmeyer Reaction |
| Overall Yield | ~75% | ~55-65% (multi-step) |
| Reaction Time | Shorter (typically one-pot) | Longer (multiple steps) |
| Reagent Hazards | Diazonium salts (potentially explosive), hydrobromic acid | Nitric/sulfuric acid (corrosive), hydrogenation (requires specialized equipment), diazonium salts |
| Process Simplicity | Relatively straightforward | More complex, requires isolation of intermediates |
Route 1: Synthesis from 3-Chloro-4-aminopyridine via Sandmeyer Reaction
This route offers a direct and efficient method for the synthesis of this compound. The key transformation involves the diazotization of the amino group of 3-Chloro-4-aminopyridine, followed by a Sandmeyer reaction to introduce the bromine atom.
Experimental Protocol
Step 1: Diazotization and Sandmeyer Reaction
-
To a stirred solution of 3-Chloro-4-aminopyridine (1 equivalent) in 48% hydrobromic acid, cooled to -5 to 0 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
In a separate flask, a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid is prepared.
-
The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.
-
The mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours until nitrogen evolution ceases.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford this compound.
Synthetic Pathway
Caption: Route 1: Diazotization and Sandmeyer reaction of 3-Chloro-4-aminopyridine.
Route 2: Multi-step Synthesis from 3-Chloropyridine
This pathway involves a sequence of reactions starting from the more readily available 3-chloropyridine. The process includes nitration, reduction of the nitro group to an amine, followed by the same diazotization and Sandmeyer reaction as in Route 1.
Experimental Protocol
Step 1: Nitration of 3-Chloropyridine
-
3-Chloropyridine (1 equivalent) is added cautiously to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
The reaction mixture is slowly heated to 100-110 °C and maintained for several hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a strong base (e.g., sodium hydroxide).
-
The precipitated product, 3-Chloro-4-nitropyridine, is filtered, washed with water, and dried.
Step 2: Reduction of 3-Chloro-4-nitropyridine
-
3-Chloro-4-nitropyridine (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid.
-
A reducing agent, such as iron powder or tin(II) chloride, is added in the presence of an acid (e.g., hydrochloric acid).
-
The mixture is heated under reflux for several hours until the reduction is complete.
-
The reaction mixture is filtered to remove the metal salts, and the filtrate is concentrated.
-
The residue is neutralized with a base to precipitate 3-Chloro-4-aminopyridine, which is then filtered, washed, and dried.
Step 3: Diazotization and Sandmeyer Reaction
The resulting 3-Chloro-4-aminopyridine is then converted to this compound following the protocol described in Route 1.
Synthetic Pathway
Caption: Route 2: Multi-step synthesis of this compound from 3-Chloropyridine.
Performance Comparison and Discussion
Yield and Efficiency: Route 1 is generally more efficient, offering a higher overall yield in fewer steps. The direct conversion from a readily prepared aminopyridine avoids the losses associated with the multiple steps of nitration and reduction in Route 2.
Process and Safety: While Route 1 is shorter, it involves the handling of potentially unstable diazonium salts, which requires careful temperature control. Route 2, being a multi-step process, is more laborious and involves the use of strong corrosive acids (nitric and sulfuric) and, in some variations, catalytic hydrogenation which requires specialized high-pressure equipment.
Starting Material Availability and Cost: The choice between the two routes may also depend on the commercial availability and cost of the starting materials. 3-Chloropyridine is a common and relatively inexpensive starting material. 3-Chloro-4-aminopyridine is also commercially available but may be more expensive, which could be a factor in large-scale production.
Conclusion
For laboratory-scale synthesis where efficiency and shorter reaction times are prioritized, the Sandmeyer reaction starting from 3-Chloro-4-aminopyridine (Route 1) is the more advantageous approach. For larger-scale industrial production, a thorough cost analysis of the starting materials and reagents, as well as consideration of the process safety and waste management for each step in the multi-step route from 3-chloropyridine (Route 2), would be necessary to determine the most economically viable option. Both routes provide reliable access to the valuable this compound intermediate, and the choice of method will depend on the specific requirements of the research or production campaign.
A Researcher's Guide to the Analytical Characterization of 4-Bromo-3-chloropyridine
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of analytical methods for 4-Bromo-3-chloropyridine (CAS No. 73583-41-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines common analytical techniques, presents hypothetical yet representative data for illustrative purposes, and provides detailed experimental protocols.
This compound is a solid at room temperature with a molecular weight of 192.44 g/mol .[2] Its purity is crucial for the successful synthesis of target molecules, necessitating a robust analytical strategy to confirm its identity and assess its purity. The primary analytical techniques employed for the characterization of this compound and related halogenated pyridines include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Comparison of Analytical Methods
Each analytical technique provides unique insights into the molecular structure and purity of this compound. The choice of method often depends on the specific information required, such as structural elucidation, impurity profiling, or quantitative analysis.
| Analytical Method | Information Provided | Key Performance Metrics (Hypothetical Data) |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of protons in the molecule. | Chemical Shifts (δ) in CDCl₃: ~8.5-8.7 ppm (d), ~7.4-7.6 ppm (d), ~7.2-7.4 ppm (dd). Coupling Constants (J): ~4-6 Hz. |
| ¹³C NMR Spectroscopy | Identifies the number and types of carbon atoms in the molecule. | Chemical Shifts (δ) in CDCl₃: ~150-155 ppm, ~140-145 ppm, ~135-140 ppm, ~125-130 ppm, ~120-125 ppm. |
| Mass Spectrometry (EI) | Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation. | Molecular Ion (M⁺): m/z 191/193/195 (isotopic pattern of Br and Cl). Key Fragments: [M-Cl]⁺, [M-Br]⁺, [M-HCN]⁺. |
| Gas Chromatography (GC) | Separates volatile compounds, ideal for assessing purity and identifying volatile impurities. | Retention Time on a non-polar column: ~8-12 minutes (depending on the temperature program). Purity: >98% (by FID). |
| HPLC | Separates compounds in a liquid phase, suitable for purity assessment of less volatile compounds and for quantitative analysis. | Retention Time on a C18 column: ~5-10 minutes (depending on mobile phase composition). Purity: >98% (by UV detection). |
| FTIR Spectroscopy | Identifies functional groups present in the molecule based on the absorption of infrared radiation. | Characteristic Peaks (cm⁻¹): ~3100-3000 (C-H aromatic stretch), ~1600-1450 (C=C and C=N ring stretching), ~1100-1000 (C-Cl stretch), ~700-600 (C-Br stretch). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is introduced via the GC system. For direct analysis, a solids probe can be used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is typically used for generating fragment ions and a clear molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Mass Range: Scan from m/z 40 to 300 to observe the molecular ion and key fragments.
-
Data Interpretation: Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom. Identify characteristic fragment ions resulting from the loss of halogens or other neutral fragments.
Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split injection (e.g., 50:1 split ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 300 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice.
-
Gradient Program: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow and Logic
To better understand the process, the following diagrams illustrate the general workflow for characterizing a chemical compound and the logical relationship between different analytical methods.
Caption: General workflow for the characterization of a chemical compound.
Caption: Logical flow of information from different analytical methods.
References
Unambiguous Structure Validation of 4-Bromo-3-chloropyridine by X-ray Crystallography: A Comparative Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds like 4-Bromo-3-chloropyridine, a versatile building block in medicinal chemistry, unequivocal structure validation is critical to ensure the integrity of subsequent research and the safety of potential therapeutics. While various analytical techniques such as NMR and mass spectrometry provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in a molecule with unparalleled accuracy.
This guide provides a comparative overview of the validation of the this compound structure using X-ray crystallography. As a direct crystal structure for this compound is not publicly available, this guide outlines the definitive experimental workflow for its structural determination and compares its expected crystallographic parameters with those of structurally related halopyridines for which crystal structures have been reported.
Comparative Crystallographic Data of Halopyridines
The following table presents key crystallographic parameters for pyridine and several of its halogenated derivatives. This data serves as a reference to anticipate the expected values for this compound upon successful crystallographic analysis. The variation in unit cell dimensions and space group illustrates how the substitution pattern and nature of the halogen atoms influence the crystal packing.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| This compound (Hypothetical) | C₅H₃BrClN | - | - | - | - | - | - | - | - | - |
| Pyridine | C₅H₅N | Orthorhombic | Pna2₁ | 17.520 | 8.970 | 11.350 | 90 | 90 | 90 | [1] |
| 4-Bromopyridine | C₅H₄BrN | - | - | - | - | - | - | - | - | [2] |
| 3-Chloropyridine | C₅H₄ClN | - | - | - | - | - | - | - | - | [3] |
| 2,5-Dichloropyridine | C₅H₃Cl₂N | Monoclinic | P2₁/n | 3.845 | 14.834 | 10.221 | 90 | 96.63 | 90 | CSD Entry |
Experimental Workflow for Structure Validation
The process of validating the structure of this compound via X-ray crystallography involves a systematic workflow, from obtaining a suitable crystal to the final refinement of the atomic model.
Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.
Detailed Experimental Protocols
1. Synthesis and Purification:
This compound would first be synthesized according to established organic chemistry protocols. Following synthesis, the crude product must be purified to a high degree (>99%) to facilitate the growth of high-quality single crystals. Common purification techniques include column chromatography and recrystallization.
2. Crystallization:
-
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound when heated but lead to supersaturation upon slow cooling. A range of solvents with varying polarities should be screened.
-
Crystal Growth Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to crystallization.
-
3. Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
4. Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as "direct methods."
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit. The quality of the final structure is assessed by metrics such as the R-factor.
-
Validation and Reporting: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound. The results are typically reported in a standard Crystallographic Information File (CIF) format.
References
A Comparative Guide to Palladium Catalysts for 4-Bromo-3-chloropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and efficiency for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of various palladium catalysts for the coupling of 4-bromo-3-chloropyridine, a versatile building block with two distinct reactive sites. The choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired regioselectivity, with the more reactive C-Br bond at the 4-position being the typical site of transformation over the C-Cl bond at the 3-position.
This guide presents a summary of catalyst performance based on established principles and experimental data from analogous systems, detailed experimental protocols for key coupling reactions, and visualizations to aid in experimental design.
Data Presentation: Catalyst Performance Comparison
The selection of the appropriate palladium catalyst and ligand system is critical for achieving high yields and selectivity in the coupling of this compound. The following tables summarize the performance of common palladium catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions. The data is compiled from studies on similar dihaloheteroarenes and reflects the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable catalyst for C-Br activation. |
| PdCl₂(dppf) (2) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Often provides higher yields and is effective for a broader range of substrates.[1] |
| Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | Toluene | 100 | 8 | >95 | Highly active catalyst, allows for lower catalyst loading and shorter reaction times.[2] |
| Pd/IPr (2) | IPr | K₃PO₄ | Dioxane | RT | 24 | ~85 | N-heterocyclic carbene (NHC) ligand promoting C4-selectivity.[3] |
Table 2: Heck Coupling of this compound with Styrene
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 24 | 75-85 | Classical conditions for Heck coupling. |
| Herrmann's Catalyst (1) | - | NaOAc | NMP | 120 | 12 | 80-90 | Palladacycle catalyst known for high stability and activity. |
| Pd/C (3%) | - | K₃PO₄ | H₂O | 100 | 10 | ~88 | Heterogeneous catalyst, offering ease of separation and recycling.[1] |
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 18 | 80-90 | First-generation Buchwald-Hartwig catalyst system. |
| Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 | Wide bite-angle ligand, effective for a range of amines.[4] |
| G3-XPhos (1) | XPhos | K₃PO₄ | t-AmylOH | 100 | 12 | >95 | Third-generation Buchwald precatalyst, highly active and versatile. |
Table 4: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System (mol%) | Ligand | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | PPh₃ | CuI (5) | Et₃N | THF | 65 | 12 | 85-95 | Standard Sonogashira conditions with copper co-catalyst. |
| Pd(OAc)₂ (3) | XPhos (6) | - | Et₃N | MeCN | 110 | 4 | ~98 | Copper-free conditions with a bulky, electron-rich phosphine ligand.[5] |
| Pd(PPh₃)₄ (5) | PPh₃ | CuI (5) | Et₃N | Toluene | RT | 16 | ~90 | Mild conditions, suitable for sensitive substrates.[2] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., PPh₃, 0.04 equiv)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat the mixture at the specified temperature with stirring.
-
Monitor the reaction by GC or TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 0.01 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., t-AmylOH, 5 mL)
Procedure:
-
To a glovebox, add the palladium precatalyst and base to a vial.
-
In a separate vial, dissolve the this compound and amine in the degassed solvent.
-
Add the substrate solution to the catalyst/base mixture.
-
Seal the vial and heat to the desired temperature with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: General workflow for a Pd-catalyzed cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 4-Bromo-3-chloropyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative purity assessment of 4-Bromo-3-chloropyridine. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity crucial for the quality and efficacy of the final products.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, offering high resolution and sensitivity for separating the main compound from potential impurities.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of halogenated pyridines.[2]
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0) is proposed to ensure good separation of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, likely around 254 nm, a common wavelength for pyridine derivatives.[2][3] The PDA detector should be set to monitor a wider range (e.g., 200-400 nm) to identify any co-eluting impurities.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard (e.g., 1 mg/mL) is prepared in a diluent (e.g., acetonitrile/water 50:50 v/v). Working standards of various concentrations are prepared by diluting the stock solution.
-
Sample Solution: The sample to be analyzed is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1 mg/mL).
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate quantitative assessment, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Alternative Method: Gas Chromatography (GC)
Gas chromatography is a suitable alternative for the analysis of volatile compounds like halogenated pyridines.[4] A GC method coupled with a Flame Ionization Detector (FID) can provide high sensitivity and efficiency.
Experimental Protocol: A Proposed GC Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of impurities with different boiling points.
2. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepared similarly to the HPLC method, but using a volatile solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).
Comparative Performance Data
The following table summarizes the hypothetical performance data for the proposed HPLC and GC methods for the purity assessment of this compound.
| Parameter | HPLC Method | GC Method |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Analysis Time | ~15 minutes | ~20 minutes |
Method Validation and Impurity Profiling
Both HPLC and GC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[2] Validation parameters include specificity, linearity, accuracy, precision, and robustness.[5]
Potential impurities in this compound could arise from the manufacturing process and may include starting materials, intermediates, by-products, and degradation products.[3] A robust analytical method should be able to separate and quantify these impurities.
Visualizations
Logical Workflow for Method Selection
Caption: Logical workflow for selecting an appropriate analytical method.
Experimental Workflow for HPLC Purity Assessment
Caption: Step-by-step workflow for HPLC purity analysis.
References
A Comparative Spectroscopic Analysis of 4-Bromo-3-chloropyridine and its Isomer 2-Bromo-3-chloropyridine
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of two isomeric dihalopyridines, offering a comparative analysis of their NMR, IR, and Mass Spectrometry data. This document provides insights into their structural elucidation and serves as a practical reference for the characterization of related compounds.
This guide presents a comprehensive spectroscopic comparison of 4-bromo-3-chloropyridine and its isomer, 2-bromo-3-chloropyridine. The selection of 2-bromo-3-chloropyridine as the primary alternative for comparison is due to the greater availability of a complete spectroscopic dataset, enabling a more thorough and illustrative analysis. While a full dataset for this compound proved challenging to acquire, the available data, including the ¹H NMR of its hydrochloride salt and its FTIR spectrum, are presented and discussed.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound (and its hydrochloride salt) and 2-bromo-3-chloropyridine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| This compound HCl | Not Specified | 8.68 (d, J=5.4 Hz, 1H), 7.73 (d, J=5.4 Hz, 1H) |
| 2-Bromo-3-chloropyridine | CDCl₃ | 8.31 (dd, J=4.5, 1.8 Hz, 1H), 7.78 (dd, J=7.9, 1.8 Hz, 1H), 7.23 (dd, J=7.9, 4.5 Hz, 1H) |
Note: The ¹H NMR data for this compound is for its hydrochloride salt, which may cause shifts in the proton resonances compared to the free base.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (ppm) |
| This compound | Data Not Available | - |
| 2-Bromo-3-chloropyridine | Not Specified | 150.3, 142.4, 138.6, 128.4, 122.8 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Transmission IR | Data available as a spectrum |
| 2-Bromo-3-chloropyridine | ATR-IR | Data available as a spectrum[1] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | Data Not Available | - |
| 2-Bromo-3-chloropyridine | GC-MS | Molecular Ion: 191/193/195 (due to Br and Cl isotopes) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the spectroscopic techniques discussed in this guide.
Caption: General workflow for spectroscopic analysis.
Caption: Logic of NMR signal generation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If the sample is not fully soluble, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H or ¹³C NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the solid sample until a fine powder is obtained.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a homogeneous, fine powder is achieved.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
-
Data Processing:
-
The resulting spectrum displays the percentage of light transmitted or absorbed as a function of wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL range) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
Instrumental Analysis:
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
A temperature program is typically used to facilitate the elution of compounds with different volatilities.
-
-
Mass Spectrometry (MS):
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
For Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
-
Data Processing:
-
The output consists of a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak.
-
The mass spectrum is a plot of ion abundance versus m/z.
-
The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
-
References
yield comparison between different 4-Bromo-3-chloropyridine synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-chloropyridine is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the development of novel molecular entities. This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of this compound, offering insights into their respective methodologies and reported yields.
At a Glance: Synthesis Protocol Comparison
| Parameter | Protocol 1: Sandmeyer Reaction | Protocol 2: Electrophilic Bromination |
| Starting Material | 3-Chloro-4-aminopyridine | 3-Chloropyridine |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | Bromine or N-Bromosuccinimide (NBS), Sulfuric acid |
| Reaction Type | Diazotization followed by Sandmeyer reaction | Electrophilic aromatic substitution |
| Reported Yield | Estimated 60-80% (based on similar Sandmeyer reactions) | Yield not explicitly reported for this specific substrate |
| Purity | Generally high after purification | Potential for regioisomer formation, requiring careful purification |
Experimental Methodologies
Protocol 1: Synthesis via Sandmeyer Reaction from 3-Chloro-4-aminopyridine
This protocol outlines a plausible synthetic route to this compound commencing from 3-chloro-4-aminopyridine, leveraging the classical Sandmeyer reaction. This method is a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities, including halogens.
Experimental Protocol:
-
Diazotization: 3-Chloro-4-aminopyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.
-
A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled.
-
The freshly prepared diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen evolution is typically observed.
-
The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) to drive the reaction to completion.
-
Work-up and Purification: After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Protocol 2: Synthesis via Electrophilic Bromination of 3-Chloropyridine
This proposed method involves the direct bromination of 3-chloropyridine. The success of this reaction is highly dependent on the directing effects of the chlorine atom and the pyridine nitrogen, as well as the reaction conditions, to achieve the desired regioselectivity.
Experimental Protocol:
-
Reaction Setup: 3-Chloropyridine is dissolved in a strong acid, typically concentrated sulfuric acid, to activate the pyridine ring towards electrophilic substitution.
-
Bromination: Elemental bromine (Br₂) or N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution at a controlled temperature. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution). The aqueous mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified, typically by fractional distillation or column chromatography, to isolate the this compound from other potential isomers.
Logical Workflow of Synthesis
The following diagram illustrates the generalized logical flow for the synthesis of this compound, highlighting the two principal pathways discussed.
Navigating the Bioactive Landscape of 4-Bromo-3-chloropyridine Derivatives: A Comparative Guide
For Immediate Release
Exploring the Therapeutic Potential of Novel Pyridine Compounds
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the biological activities of compounds derived from the versatile scaffold, 4-Bromo-3-chloropyridine. This guide provides an objective analysis of the anticancer, antimicrobial, and enzyme inhibitory properties of structurally related pyridine derivatives, supported by available experimental data. While specific biological data for direct derivatives of this compound remains limited in the public domain, this guide offers valuable insights by comparing the performance of analogous compounds, thereby informing future research and development in this area.
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for diverse chemical modifications, leading to the generation of novel compounds with potential therapeutic value. This guide summarizes the available quantitative data, outlines detailed experimental methodologies for key biological assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Comparative Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 | Staurosporine | 16.7 (nM) |
| HepG2 (Liver) | 1.13 | Staurosporine | 16.7 (nM) | |
| Trimethoxyphenyl Pyridine Derivatives | HCT-116 (Colon) | 4.83 | Colchicine | 7.40 |
| HepG-2 (Liver) | 3.25 | Colchicine | 9.32 | |
| MCF-7 (Breast) | 6.11 | Colchicine | 10.41 |
Comparative Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has been explored against a range of bacterial and fungal pathogens. The following table summarizes the zone of inhibition data for compounds structurally related to this compound derivatives, providing a comparative look at their efficacy.
| Compound Class | Microorganism | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Salmonella Typhi (XDR) | 14 - 17 | Ciprofloxacin | Not specified |
| 4-aminoantipyrine Derivatives | S. aureus | 30 - 35 | Ciprofloxacin | 34 |
| B. subtilis | 27 - 31 | Ciprofloxacin | 31 | |
| E. coli | 22 - 30 | Ciprofloxacin | 31 | |
| P. aeruginosa | 25 - 31 | Ciprofloxacin | 34 | |
| C. albicans | 28 - 34 | Fluconazole | 36 |
Comparative Enzyme Inhibitory Activity
Pyridine-based compounds have been investigated as inhibitors of various enzymes implicated in disease. Below is a comparison of the enzyme inhibitory activity of compounds analogous to those derived from this compound.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Alkaline Phosphatase | 1.469 | Not specified | Not specified |
| Pyrido[2,3-d]pyrimidine Derivatives | PIM-1 Kinase | 0.0114 | Staurosporine | 0.0167 |
| Trimethoxyphenyl Pyridine Derivatives | Tubulin Polymerization | 0.00892 | Colchicine | Not specified |
Experimental Protocols
To ensure the reproducibility of the cited biological evaluations, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A representative signaling pathway for the anticancer activity of pyridine derivatives.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Caption: The experimental workflow for the agar well diffusion antimicrobial assay.
This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the rational design and development of novel therapeutic agents based on the this compound scaffold. The presented data and protocols are intended to accelerate research efforts and contribute to the discovery of new and effective treatments for a range of diseases.
References
cost-benefit analysis of different synthetic pathways to 4-Bromo-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
4-Bromo-3-chloropyridine is a vital heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique substitution pattern allows for selective functionalization, making it a valuable building block in the development of novel bioactive molecules. This guide provides a cost-benefit analysis of two primary synthetic pathways to this compound, offering a comparative look at their efficiency, cost-effectiveness, and experimental protocols.
At a Glance: Comparison of Synthetic Pathways
| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Electrophilic Bromination |
| Starting Material | 3-Chloro-4-aminopyridine | 3-Chloropyridine |
| Key Reagents | Sodium Nitrite, Copper(II) Bromide, Hydrobromic Acid | Bromine, Sulfuric Acid, Iron Catalyst |
| Reported Yield | High (estimated >80%) | Moderate to Low (variable, regioselectivity is a challenge) |
| Purity of Crude Product | Generally Good | Often requires extensive purification to remove isomers |
| Scalability | Readily scalable | Can be challenging due to harsh conditions and byproduct formation |
| Safety Considerations | Diazonium salt intermediate is potentially explosive; requires careful temperature control. | Use of bromine and fuming sulfuric acid requires stringent safety measures. |
| Cost of Starting Materials | Higher | Lower |
| Overall Cost-Effectiveness | Potentially higher due to better yield and purity | Lower initial investment, but purification costs can be significant |
Pathway 1: The Sandmeyer Reaction of 3-Chloro-4-aminopyridine
This classical and reliable method involves the diazotization of 3-chloro-4-aminopyridine followed by a copper-catalyzed bromide substitution. The Sandmeyer reaction is a well-established transformation for the conversion of aryl amines to aryl halides.
Caption: Synthetic pathway of this compound via the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization: 3-Chloro-4-aminopyridine is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(II) bromide in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(II) bromide solution. The reaction mixture is stirred and allowed to warm to room temperature, and then heated to 60 °C for 1-2 hours, during which nitrogen gas evolution is observed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Cost-Benefit Analysis:
-
Benefits: This method generally provides a high yield of the desired product with good purity, minimizing the need for extensive purification. The reaction conditions are relatively mild, and the procedure is scalable.
-
Costs: The primary cost driver for this pathway is the starting material, 3-chloro-4-aminopyridine, which is more expensive than 3-chloropyridine. The use of copper salts also adds to the cost and requires appropriate waste disposal. The formation of the diazonium salt intermediate necessitates careful temperature control to mitigate the risk of decomposition.
Pathway 2: Electrophilic Bromination of 3-Chloropyridine
This pathway involves the direct bromination of the more readily available and less expensive 3-chloropyridine. The reaction typically requires harsh conditions, including a strong acid and a catalyst, to overcome the deactivating effect of the pyridine ring and the chloro-substituent.
Caption: Synthetic pathway of this compound via electrophilic bromination.
Experimental Protocol:
While a specific high-yield protocol for the synthesis of this compound via this method is not well-documented due to challenges with regioselectivity, a general procedure for the bromination of deactivated pyridines is as follows:
-
Reaction Setup: 3-Chloropyridine is dissolved in fuming sulfuric acid (oleum) in a reaction vessel equipped with a reflux condenser and a dropping funnel. A catalytic amount of iron powder or iron(III) bromide is added.
-
Bromination: The mixture is heated to a high temperature (typically >150 °C). Bromine is then added dropwise over an extended period. The reaction is maintained at this high temperature for several hours to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is cooled and carefully poured onto ice. The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate. The resulting mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is typically a mixture of isomers and requires careful purification by fractional distillation or column chromatography to isolate the desired this compound.
Cost-Benefit Analysis:
-
Benefits: The primary advantage of this route is the significantly lower cost of the starting material, 3-chloropyridine.
-
Costs: This pathway often suffers from low to moderate yields of the desired product. A significant challenge is the lack of regioselectivity, leading to the formation of other brominated isomers, which complicates purification and reduces the effective yield. The harsh reaction conditions (high temperature, fuming sulfuric acid) require specialized equipment and stringent safety precautions. The energy costs associated with maintaining high temperatures for extended periods can also be substantial. The extensive purification required to isolate the desired isomer adds to the overall cost and time of the synthesis.
Summary of Quantitative Data
| Parameter | Pathway 1: Sandmeyer Reaction (Estimated) | Pathway 2: Electrophilic Bromination (Estimated) |
| Starting Material Cost | 3-Chloro-4-aminopyridine: ~$50-100/g | 3-Chloropyridine: ~$5-15/g |
| Key Reagent Costs | Sodium Nitrite: ~
| Bromine: ~
|
| Yield | >80% | 20-40% (of desired isomer) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reaction Temperature | 0-60 °C | >150 °C |
| Purification Method | Recrystallization or Column Chromatography | Fractional Distillation or extensive Column Chromatography |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. The yields for the electrophilic bromination are highly variable and dependent on the specific reaction conditions.
Conclusion and Recommendations
For researchers and drug development professionals requiring high-purity this compound, the Sandmeyer reaction (Pathway 1) is the recommended synthetic route. Despite the higher initial cost of the starting material, the superior yield, higher purity of the crude product, and more manageable reaction conditions make it a more reliable and ultimately more cost-effective method for producing the desired compound, especially at a larger scale.
The electrophilic bromination of 3-chloropyridine (Pathway 2) may be considered for smaller-scale synthesis where cost of the starting material is the primary concern and if efficient purification methods are available to isolate the desired 4-bromo isomer from a complex mixture. However, the challenges associated with low yield, regioselectivity, and harsh reaction conditions make it a less attractive option for most applications.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including the desired scale, purity, and available resources. This guide provides the necessary data to make an informed decision for the efficient synthesis of this important chemical intermediate.
Safety Operating Guide
Proper Disposal of 4-Bromo-3-chloropyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-Bromo-3-chloropyridine is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is a halogenated organic compound that presents several health risks. Understanding these hazards is the first step toward safe handling and disposal.
Summary of Hazard Information:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
This data is compiled from multiple safety data sheets for this compound.
Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1]
1. Waste Identification and Segregation:
-
Classification: Treat all materials contaminated with this compound as hazardous waste. This includes the pure chemical, solutions containing it, and any contaminated labware (e.g., pipette tips, vials, and spill cleanup materials).
-
Segregation: Keep this compound waste separate from other waste streams to prevent dangerous reactions. Specifically, do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.
-
Labeling: The waste container must be clearly labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (do not use abbreviations).
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
3. On-site Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Storage Conditions: The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition.[3] Secondary containment should be used to capture any potential leaks.
4. Professional Disposal:
-
Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[4]
-
Provide Information: Be prepared to provide the EHS office or the disposal company with the information from your hazardous waste label.
In Case of Spills:
Spills should be absorbed using an inert material (e.g., sand or vermiculite), collected into a designated, sealed container for hazardous waste, and the area should be decontaminated.[5] Do not allow the chemical to enter drains or waterways.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-3-chloropyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-3-chloropyridine, including operational and disposal plans.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 73583-41-2[1][2] |
| Molecular Formula | C5H3BrClN[1][2] |
| Molecular Weight | 192.44[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (nitrile rubber is recommended) and a flame-retardant lab coat.[4][5][8][9] Ensure gloves have long cuffs to cover the wrist and forearm.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][11] If inhalation risk is high or ventilation is inadequate, use a certified respirator.[5][6] |
| Footwear | Closed-toe shoes are required.[11] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of fumes.[4][8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[12]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[3][13]
-
Spill Preparedness: Keep a spill kit readily available. In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel) and collect for disposal.[14]
Storage Plan:
| Storage Condition | Requirement |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[3][13][14] |
| Temperature | Store in a cool place, away from heat, sparks, and open flames.[4][14] Storing in a refrigerator may be recommended.[3] |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[13][14] |
| Labeling | Ensure all containers are clearly labeled with the full chemical name and hazard pictograms.[4][5] |
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste in compliance with local, state, and federal regulations.[5]
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated, leak-proof, and chemically compatible container.[5][11] Keep it separate from other incompatible waste streams.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name.[5]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[5]
-
Arranging Disposal: Contact your institution's environmental health and safety office for hazardous waste pickup and disposal.[11] Never dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3][8][13] If skin irritation occurs, seek medical advice.[13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[8][13] Remove contact lenses if present and easy to do. Continue rinsing.[13] If eye irritation persists, get medical advice/attention.[6][13] |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth.[3][13] |
Workflow for Handling this compound
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 73583-41-2 [matrix-fine-chemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. pppmag.com [pppmag.com]
- 11. unthealth.edu [unthealth.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
